(S,R,S)-AHPC-PEG2-C4-Cl
Beschreibung
Eigenschaften
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[2-(6-chlorohexoxy)ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47ClN4O6S/c1-22-28(44-21-35-22)24-11-9-23(10-12-24)18-34-30(40)26-17-25(38)19-37(26)31(41)29(32(2,3)4)36-27(39)20-43-16-15-42-14-8-6-5-7-13-33/h9-12,21,25-26,29,38H,5-8,13-20H2,1-4H3,(H,34,40)(H,36,39)/t25-,26+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVGFRQKHZOZAAG-UWPQIUOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCCCCCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H47ClN4O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
651.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S,R,S)-AHPC-PEG2-C4-Cl: A Technical Guide to a Key Building Block in Targeted Protein Degradation
(S,R,S)-AHPC-PEG2-C4-Cl is a synthetic, heterobifunctional molecule that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic and research agents designed to selectively eliminate target proteins from cells by hijacking the body's own protein disposal machinery. This technical guide provides an in-depth overview of this compound, its applications, mechanism of action, and the experimental protocols for its use, tailored for researchers, scientists, and drug development professionals.
Core Application: A VHL E3 Ligase Ligand for PROTAC Synthesis
The primary application of this compound is as a pre-fabricated ligand-linker conjugate for the synthesis of PROTACs. It is specifically designed to recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a key enzyme in the cellular process of protein degradation.
The molecule consists of three key components:
-
(S,R,S)-AHPC: This moiety is a high-affinity ligand for the VHL E3 ubiquitin ligase. The specific (S,R,S) stereochemistry is crucial for its binding and activity.
-
PEG2 Linker: A two-unit polyethylene glycol (PEG) linker provides spacing and favorable physicochemical properties, such as increased solubility, to the resulting PROTAC molecule.
-
C4-Cl Linker: A terminal four-carbon chain with a chloro group serves as a reactive handle for conjugation to a ligand that targets a specific protein of interest.
By covalently attaching a ligand for a target protein to the C4-Cl end of this compound, researchers can create a complete PROTAC molecule. This PROTAC can then simultaneously bind to both the target protein and the VHL E3 ligase, leading to the targeted degradation of the protein of interest.
A notable application of this building block is in the creation of "HaloPROTACs," which are designed to degrade proteins that have been fused with a HaloTag. The chloroalkane linker of this compound can directly and covalently bind to the HaloTag protein, making it a powerful tool for studying protein function in cell-based assays. For instance, it has been shown to be capable of inducing the degradation of GFP-HaloTag7 in such assays[1].
Furthermore, the (S,R,S)-AHPC VHL ligand has been incorporated into potent PROTACs targeting clinically relevant proteins. A prime example is the BCR-ABL degrader, SIAIS178, which utilizes a dasatinib warhead linked to an (S,R,S)-AHPC VHL recruiter. This PROTAC has demonstrated significant efficacy in both in vitro and in vivo models of chronic myeloid leukemia[2].
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
PROTACs synthesized using this compound function by inducing the proximity of a target protein to the VHL E3 ubiquitin ligase complex. This induced proximity triggers the ubiquitination of the target protein, marking it for degradation by the 26S proteasome. The process can be broken down into the following key steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the protein of interest (POI) via its target-specific ligand and to the VHL E3 ligase via the (S,R,S)-AHPC moiety, forming a ternary complex.
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase. The E3 ligase then facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized by the 26S proteasome, a large protein complex that degrades ubiquitinated proteins. The proteasome unfolds and proteolytically cleaves the target protein into small peptides. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.
Quantitative Data for VHL-Based PROTACs
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table presents a summary of quantitative data for various VHL-based PROTACs, demonstrating the potential of this class of molecules.
| PROTAC Name | Target Protein(s) | Cell Line | DC50 | Dmax | Reference |
| SIAIS178 | BCR-ABL | K562 | 8.5 nM | >90% | [2] |
| GMB-475 | BCR-ABL1, c-ABL1 | K562, Ba/F3 | ~1 µM (IC50) | Not Reported | [3] |
| Arg-PEG1-Dasa | BCR-ABL | K562 | <1 nM | >90% | [4] |
Experimental Protocols
PROTAC Synthesis via Chloroalkane Linker Conjugation
This protocol outlines a general procedure for conjugating a target protein ligand (containing a nucleophilic group, e.g., an amine or thiol) to this compound.
Materials:
-
This compound
-
Target protein ligand with a nucleophilic handle (e.g., primary amine)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
Purification system (e.g., HPLC)
Procedure:
-
Dissolution: Dissolve the target protein ligand (1 equivalent) and a slight excess of this compound (1.1-1.5 equivalents) in anhydrous DMF under an inert atmosphere.
-
Base Addition: Add a non-nucleophilic base such as DIPEA (2-3 equivalents) to the reaction mixture. The base acts as a scavenger for the HCl generated during the reaction.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Quenching and Work-up: Once the reaction is complete, quench the reaction with water or a mild acid. Extract the product with a suitable organic solvent.
-
Purification: Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.
-
Characterization: Confirm the identity and purity of the final PROTAC by analytical techniques such as LC-MS and NMR.
Western Blotting for Quantifying Protein Degradation
This protocol describes the use of Western blotting to determine the DC50 and Dmax of a PROTAC.
Materials:
-
Cultured cells expressing the target protein
-
PROTAC of interest
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC for a specified period (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with the primary antibody against the target protein, followed by incubation with the HRP-conjugated secondary antibody. Repeat the process for the loading control antibody.
-
Detection and Analysis: Add ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Quantitative Proteomics using Tandem Mass Tag (TMT) Labeling
This protocol provides a workflow for the global and unbiased assessment of protein degradation and off-target effects of a PROTAC using TMT-based quantitative mass spectrometry.
Materials:
-
Cultured cells
-
PROTAC of interest
-
Lysis buffer (e.g., 8M urea in triethylammonium bicarbonate buffer)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
Trypsin
-
TMT labeling reagents
-
Quenching reagent (e.g., hydroxylamine)
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at various concentrations and a vehicle control. Lyse the cells in a buffer compatible with mass spectrometry (e.g., urea-based buffer).
-
Protein Digestion: Reduce and alkylate the cysteine residues in the protein lysates. Digest the proteins into peptides using trypsin overnight.
-
TMT Labeling: Label the peptides from each condition with a different TMT isobaric tag according to the manufacturer's protocol.
-
Sample Pooling and Clean-up: Quench the labeling reaction and pool the labeled samples. Desalt the pooled sample using a C18 solid-phase extraction cartridge.
-
LC-MS/MS Analysis: Analyze the labeled peptide mixture by LC-MS/MS. The mass spectrometer will fragment the peptides and the TMT reporter ions, allowing for the relative quantification of the peptides (and thus proteins) across the different conditions.
-
Data Analysis: Process the raw mass spectrometry data using a specialized software (e.g., Proteome Discoverer, MaxQuant). Identify and quantify proteins based on the reporter ion intensities. Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the control.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting BCR-ABL1 in Chronic Myeloid Leukemia by PROTAC-mediated Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
(S,R,S)-AHPC-PEG2-C4-Cl: A Technical Guide to VHL Ligand Affinity
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the binding affinity of the von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC-PEG2-C4-Cl. This molecule is a derivative of the well-characterized VHL ligand (S,R,S)-AHPC (also known as VH032) and is functionalized with a PEG2 linker and a chlorobutyl group, making it a valuable building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] The affinity of the VHL ligand component of a PROTAC is a critical determinant of its efficacy.
Quantitative VHL Binding Affinity Data
The binding affinity of VHL ligands is typically determined using biophysical assays such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Fluorescence Polarization (FP), Isothermal Titration Calorimetry (ITC), and Surface Plasmon Resonance (SPR).[2] The following table summarizes the binding data for the parent VHL ligand, (S,R,S)-AHPC (VH032), and a closely related analogue, VH032-PEG4-amine. This data is presented as a proxy for the expected affinity of this compound. The structural similarity, particularly the presence of a PEG linker, suggests that the binding affinity of this compound to VHL would be in a comparable range.
| Compound | Assay Type | IC50 (nM) | Ki (nM) | Reference |
| (S,R,S)-AHPC (VH032) | TR-FRET | 352.2 | 142.1 | [2] |
| VH032-PEG4-amine | TR-FRET | 430.8 | 181.0 | [2] |
| (S,R,S)-AHPC (VH032) | FP | - | >10,000 | [2] |
| VH032-PEG4-amine | FP | - | 1,100 | [2] |
Note: The TR-FRET assay was found to be more sensitive for these ligands compared to the FP assay.[2]
Signaling Pathway and PROTAC Mechanism of Action
This compound functions as the VHL-recruiting moiety within a PROTAC. The fundamental principle of PROTAC action is to induce the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase. In this case, the E3 ligase is the VHL complex. The (S,R,S)-AHPC portion of the molecule binds to the VHL protein, while a separate ligand on the other end of the PROTAC binds to the target protein. This proximity induces the VHL E3 ligase complex to ubiquitinate the target protein, marking it for degradation by the 26S proteasome.
References
(S,R,S)-AHPC-PEG2-C4-Cl: A Technical Guide to Solubility and Stability for Drug Development Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(S,R,S)-AHPC-PEG2-C4-Cl is a synthetic molecule that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It incorporates the (S,R,S)-AHPC moiety, a high-affinity ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a PEG2 linker that terminates with a C4 alkyl chloride. This heterobifunctional nature allows for its conjugation to a target protein ligand, creating a PROTAC capable of inducing the degradation of specific proteins of interest through the ubiquitin-proteasome system. This guide provides a comprehensive overview of the solubility and stability of this compound, offering valuable data and protocols for its effective use in research and drug discovery.
Core Properties and Structure
This compound, also known by its synonym VH032-PEG2-C4-Cl, is characterized by its specific stereochemistry which is critical for its potent binding to the VHL E3 ligase.[] The inclusion of a PEG2 linker is intended to improve the physicochemical properties of the resulting PROTAC, such as solubility and cell permeability. The terminal chloroalkane provides a reactive handle for covalent linkage to a warhead targeting a specific protein.
Quantitative Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative solubility data.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 50 | 76.77 | Hygroscopic DMSO can negatively impact solubility; it is recommended to use newly opened solvent.[2] |
| Water | 50 | 76.77 | Requires sonication to achieve dissolution.[2] |
| Ethanol | 50 | 76.77 | Requires sonication to achieve dissolution.[2] |
Stability Profile
The stability of this compound is a critical factor for its storage and handling, as well as for the design of reliable in vitro and in vivo experiments.
Storage and Handling Recommendations
Proper storage is essential to maintain the integrity of this compound. The following table outlines the recommended storage conditions for the compound in its solid form and as a stock solution.
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | 3 years | |
| Stock Solution | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -20°C | 1 month | Aliquot to avoid repeated freeze-thaw cycles.[2] |
When preparing aqueous stock solutions, it is advised to filter and sterilize the solution using a 0.22 μm filter before use.[2]
Chemical Stability Considerations
While specific kinetic stability data (e.g., half-life in various media) for this compound is not extensively published, general principles for PROTAC stability can be applied. The amide and ether linkages within the molecule are generally stable under physiological conditions. However, the terminal alkyl chloride presents a reactive site that could be susceptible to nucleophilic attack, a consideration for long-term studies in complex biological media.
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reproducible results. The following sections provide methodologies for determining the solubility and stability of this compound.
Protocol 1: Determination of Thermodynamic Solubility
This protocol outlines a method for determining the thermodynamic solubility of this compound in aqueous buffers using the shake-flask method followed by LC-MS analysis.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (anhydrous)
-
Microcentrifuge tubes
-
Orbital shaker
-
Analytical balance
-
LC-MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Add an excess amount of the solid compound to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mL).
-
Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a standard curve by serially diluting the 10 mM DMSO stock solution in PBS.
-
Analyze the supernatant and the standard curve samples by a validated LC-MS method to determine the concentration of the dissolved compound. The highest concentration on the linear portion of the standard curve represents the thermodynamic solubility.
Protocol 2: Assessment of Stability in Biological Media
This protocol describes a general method for evaluating the stability of this compound in plasma using LC-MS.
Materials:
-
This compound
-
Human, rat, or mouse plasma
-
DMSO (anhydrous)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Incubator
-
Microcentrifuge tubes
-
LC-MS system
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Dilute the stock solution in pre-warmed (37°C) plasma to a final concentration of 1 µM.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), aliquot a portion of the incubation mixture.
-
To precipitate the plasma proteins, add 3 volumes of ice-cold ACN with 0.1% formic acid to the aliquot.
-
Vortex the samples vigorously and then centrifuge at high speed for 10 minutes.
-
Collect the supernatant and analyze by a validated LC-MS method to quantify the remaining amount of this compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point to determine its stability profile.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the general mechanism of action for a PROTAC utilizing a VHL ligand like this compound, and the experimental workflows for solubility and stability assessment.
Caption: General mechanism of action for a PROTAC utilizing a VHL ligand.
Caption: Experimental workflow for thermodynamic solubility determination.
Caption: Experimental workflow for stability assessment in plasma.
References
The Pivotal Role of PEG2 Linkers in PROTAC Design: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the various linker types, those incorporating polyethylene glycol (PEG) units, particularly the short PEG2 (diethylene glycol) moiety, have gained prominence. This in-depth technical guide elucidates the multifaceted role of the PEG2 linker in PROTAC design, offering a comprehensive overview of its impact on physicochemical properties, ternary complex formation, and overall degradation efficacy.
Core Principles: Why Linkers Matter in PROTACs
The linker in a PROTAC is far from a passive spacer; it is a critical determinant of the molecule's biological activity. Its length, flexibility, and chemical composition profoundly influence a PROTAC's solubility, cell permeability, and ability to orchestrate a productive ternary complex between the POI and the E3 ligase. An optimally designed linker facilitates the necessary proximity and orientation for efficient ubiquitination of the target protein, marking it for degradation by the proteasome.
The PEG2 Linker: A Sweet Spot in PROTAC Design
The PEG2 linker, composed of two repeating ethylene glycol units, offers a unique combination of properties that make it a favored building block in PROTAC synthesis.
-
Enhanced Solubility and Physicochemical Properties: PROTACs are often large, complex molecules with a tendency towards poor aqueous solubility. The incorporation of hydrophilic PEG2 units can significantly improve the solubility of the overall molecule, which is crucial for both in vitro assays and in vivo applications. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[1][2]
-
Modulation of Cell Permeability: While increased hydrophilicity can sometimes negatively impact passive diffusion across cell membranes, the flexible nature of PEG linkers can be advantageous. They can adopt conformations that shield polar surface area, facilitating cell entry. However, a delicate balance must be struck, as excessive PEGylation can hinder permeability. The short length of the PEG2 linker often provides a good compromise.
-
Optimal Flexibility for Ternary Complex Formation: The flexibility of the PEG2 linker allows the two ligands of the PROTAC to orient themselves effectively to bind to their respective proteins, facilitating the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase). This conformational adaptability is crucial for accommodating the diverse topographies of different target proteins and E3 ligases.
Quantitative Impact of PEG Linker Length on PROTAC Performance
Systematic variation of the PEG linker length is a common strategy to optimize PROTAC potency. The following tables summarize quantitative data from various studies, illustrating the impact of linker length on the physicochemical properties and degradation efficiency of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs
| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) |
| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 |
| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 |
| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area.[2]
Table 2: Influence of Linker Length on Degradation Efficiency of TBK1-Targeting PROTACs
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No Degradation | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
This data highlights that an optimal linker length is crucial for potent degradation, with both shorter and longer linkers showing reduced efficacy.[3]
Table 3: Comparative Degradation Efficiency of BTK-Targeting PROTACs with Varying PEG Linker Lengths
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| RC-1 | PEG6 | ~10 | >90 | Mino |
| RC-2 | Alkyl-PEG hybrid | ~50 | >90 | Mino |
| IR-1 | Acrylamide-PEG | <10 | >90 | Mino |
| IR-2 | Acrylamide-Alkyl-PEG | <10 | >90 | Mino |
| NC-1 | Non-covalent PEG | <10 | >90 | Mino |
| RC-3 | Cyanoacrylamide-PEG | <10 | >90 | Mino |
This study on Bruton's Tyrosine Kinase (BTK) degraders demonstrates that while various PEG-containing linkers can be effective, subtle changes in linker composition can impact potency.
Mandatory Visualizations: Signaling Pathways, Workflows, and Design Logic
To visually conceptualize the role and context of PEG2-containing PROTACs, the following diagrams have been generated using the Graphviz DOT language.
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and optimization of PROTACs. Below are methodologies for key experiments cited in the evaluation of PEG2-linker containing PROTACs.
Protocol 1: Western Blot Analysis for Protein Degradation
This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HEK293T, 22Rv1) in 6-well plates at a density that allows for approximately 70-80% confluency on the day of treatment.
-
Treat cells with varying concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel.
5. Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
7. Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[1]
Protocol 2: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay for Ternary Complex Formation
This biophysical assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in a homogenous format.
1. Reagents and Materials:
-
Purified, tagged POI (e.g., His-tagged).
-
Purified, tagged E3 ligase (e.g., GST-tagged).
-
TR-FRET donor antibody against one tag (e.g., anti-GST-Terbium).
-
TR-FRET acceptor fluorophore conjugated to an antibody against the other tag (e.g., anti-His-d2).
-
PROTAC of interest.
-
Assay buffer.
-
Microplate reader capable of TR-FRET measurements.
2. Assay Procedure:
-
Prepare serial dilutions of the PROTAC in the assay buffer.
-
In a microplate, add the tagged POI, tagged E3 ligase, and the PROTAC dilutions.
-
Add the donor and acceptor antibodies.
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) to allow for complex formation.
3. Measurement and Data Analysis:
-
Measure the fluorescence at the donor and acceptor emission wavelengths.
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped "hook effect" curve is characteristic of ternary complex formation, where the signal decreases at high PROTAC concentrations due to the formation of binary complexes.
Conclusion
The PEG2 linker represents a versatile and effective component in the PROTAC designer's toolbox. Its ability to enhance solubility, modulate permeability, and provide optimal flexibility for ternary complex formation makes it a frequent choice in the development of potent and selective protein degraders. As the field of targeted protein degradation continues to evolve, a deep understanding of the structure-activity relationships of linkers, supported by robust quantitative data and detailed experimental validation, will be paramount in unlocking the full therapeutic potential of PROTACs. The strategic implementation of short, flexible linkers like PEG2 will undoubtedly continue to play a central role in the design of the next generation of protein-degrading therapeutics.
References
- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 PROTAC degrader MZ1 exerts anticancer effects in acute myeloid leukemia by targeting c-Myc and ANP32B genes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: (S,R,S)-AHPC-PEG2-C4-Cl (CAS 1835705-57-1) for Targeted Protein Degradation
This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG2-C4-Cl, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
Introduction to this compound
This compound is a synthetic chemical compound designed for the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[2] This molecule incorporates three key features:
-
A von Hippel-Lindau (VHL) E3 Ligase Ligand: The (S,R,S)-AHPC (α-hydroxy-γ-prolyl-β-cyclohexylalanine) moiety serves as a high-affinity binder to the VHL E3 ubiquitin ligase.[2]
-
A PEGylated Linker: A two-unit polyethylene glycol (PEG) linker provides flexibility and can enhance the solubility of the resulting PROTAC molecule.[2][3]
-
A Reactive Handle: A terminal chlorohexyl (C4-Cl) group acts as a reactive electrophile for conjugation to a nucleophilic group on a target protein ligand (warhead).[1]
By combining these elements, this compound enables the modular synthesis of PROTACs for a wide range of protein targets.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 1835705-57-1 |
| Synonyms | VH032-PEG2-C4-Cl, (S,R,S)-AHPC-2-2-6-Cl, VHL Ligand-Linker Conjugates 7, E3 ligase Ligand-Linker Conjugates 10[1][4] |
| Molecular Formula | C₃₂H₄₇ClN₄O₆S |
| Molecular Weight | 651.26 g/mol |
| Appearance | Liquid or oil[1] |
| Color | Light yellow to yellow[5] |
| Purity | ≥95% to >98% (as reported by various suppliers)[1][5] |
| Solubility | Soluble in DMSO (≥ 50 mg/mL)[6] |
| Storage | Recommended storage at 2-8°C or -20°C for long-term stability[1][4] |
| SMILES String | ClCCCCCCOCCOCC(N--INVALID-LINK--N=CS3)C=C2)=O)C--INVALID-LINK--C1)=O">C@HC(C)(C)C)=O[1] |
| InChI Key | VVGFRQKHZOZAAG-UWPQIUOOSA-N[1] |
Mechanism of Action in PROTACs
When incorporated into a PROTAC, this compound facilitates the targeted degradation of a protein of interest (POI) through the ubiquitin-proteasome pathway. The process is illustrated in the signaling pathway diagram below.
Caption: Mechanism of PROTAC-induced protein degradation.
The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex.[2] This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome into small peptides.[7]
Applications
This compound is a versatile building block for creating PROTACs to degrade a variety of target proteins. Notable applications include:
-
HaloTag Protein Degradation: This molecule has been shown to be effective in creating "HaloPROTACs" capable of degrading HaloTag fusion proteins, such as GFP-HaloTag7, in cell-based assays.[5][6] This provides a powerful tool for studying protein function by enabling conditional protein knockdown.[8]
-
Degradation of Oncogenic Kinases: It can be conjugated to tyrosine kinase inhibitors (TKIs) like dasatinib or bosutinib to generate PROTACs that target the degradation of oncogenic fusion proteins such as BCR-ABL in chronic myeloid leukemia (CML).[4][6] This approach has the potential to overcome drug resistance and eliminate cancer stem cells.[9][10]
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of PROTACs using this compound.
General PROTAC Synthesis Workflow
Caption: General workflow for PROTAC synthesis.
Protocol for PROTAC Synthesis via Nucleophilic Substitution:
-
Reaction Setup: In a clean, dry flask, dissolve the target protein ligand (containing a nucleophilic group like a phenol or amine) and a suitable base (e.g., potassium carbonate for phenols, or DIPEA for amines) in an anhydrous solvent such as DMF or acetonitrile.
-
Addition of Linker: To the stirred solution, add this compound (typically 1.0 to 1.2 equivalents).
-
Reaction Conditions: Allow the reaction to stir at room temperature or gently heat (e.g., to 60°C) for 4 to 24 hours. The optimal time and temperature will depend on the reactivity of the nucleophile.
-
Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as LC-MS or TLC until the starting material is consumed.
-
Work-up and Purification: Upon completion, quench the reaction if necessary, and remove the solvent under reduced pressure. Purify the crude product using flash column chromatography or preparative HPLC to obtain the desired PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol for Western Blot Analysis of Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein in cells treated with a PROTAC synthesized from this compound.[7]
Materials:
-
Cultured cells expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC or a vehicle control for a specified time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Protein Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.
Protocol for HaloTag Degradation Assay
This protocol is for assessing the degradation of a HaloTag fusion protein.[11][12]
Materials:
-
Cells expressing the HaloTag-fusion protein of interest
-
HaloPROTAC (synthesized using this compound) and negative control (e.g., ent-HaloPROTAC or DMSO)
-
Appropriate cell culture medium
-
Lysis buffer and reagents for Western blot (as above) OR
-
Luminescence-based detection reagents (e.g., for HiBiT-HaloTag fusions)
Procedure:
-
Cell Plating: Plate the cells expressing the HaloTag fusion protein in a multi-well plate (e.g., 6-well or 96-well, depending on the detection method).
-
Compound Treatment: Treat the cells with the HaloPROTAC at various concentrations (e.g., 100 nM to 1 µM) and a vehicle control. Include a negative control PROTAC if available. Incubate for the desired time period (e.g., 2-24 hours).
-
Detection of Degradation:
-
Western Blot: Lyse the cells and perform a Western blot as described in section 5.2, using an anti-HaloTag antibody or an antibody against the fusion partner.
-
Luminescence Assay (for HiBiT-HaloTag): If using a HiBiT-tagged HaloTag fusion, follow the manufacturer's protocol for the lytic or live-cell luminescence assay to quantify the amount of remaining fusion protein.
-
-
Data Analysis: Calculate the percentage of degradation for each concentration of the HaloPROTAC relative to the vehicle control. Determine the DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values by fitting the data to a dose-response curve.
Quantitative Data
No specific quantitative data (e.g., DC₅₀, Dₘₐₓ, IC₅₀) for PROTACs synthesized directly from this compound (CAS 1835705-57-1) is publicly available in the cited literature. However, to provide context, Table 2 presents a range of reported efficacy parameters for various VHL-recruiting PROTACs targeting BCR-ABL, as this is a mentioned application for this building block.
| PROTAC Target | Warhead (Example) | E3 Ligase Recruiter | DC₅₀ Range (nM) | IC₅₀ Range (nM) | Cell Line (Example) |
| BCR-ABL | Dasatinib | VHL | 0.85 - 30,000 | 0.35 - 30,000 | K562 |
| BCR-ABL | Bosutinib | VHL | Inactive | N/A | K562 |
Data is illustrative and compiled from a review of multiple BCR-ABL PROTACs with different linkers and warheads.[10]
It is crucial to note that the efficacy of a PROTAC is highly dependent on the specific combination of the warhead, linker, and E3 ligase ligand.[10] Therefore, the values in Table 2 are for illustrative purposes only and the performance of a PROTAC synthesized from this compound must be determined experimentally.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of VHL-recruiting PROTACs. Its modular design allows for straightforward conjugation to a wide variety of target protein ligands, enabling the rapid development and evaluation of novel protein degraders. The provided protocols offer a foundation for the synthesis and characterization of these powerful research tools and potential therapeutics. As with any PROTAC development project, empirical testing and optimization are essential to achieve potent and selective degradation of the desired target protein.
References
- 1. (S,R,S)-AHPC-PEG2-butyl chloride 1835705-57-1 [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. alfa-labotrial.com [alfa-labotrial.com]
- 6. xcessbio.com [xcessbio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. BCR::ABL1 Proteolysis-targeting chimeras (PROTACs): The new frontier in the treatment of Ph+ leukemias? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. BCR::ABL1 PROTEOLYSIS-TARGETING CHIMERAS (PROTACs): THE NEW FRONTIER IN THE TREATMENT OF Ph+ LEUKEMIAS? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
E3 Ligase Ligand-Linker Conjugates for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to harness the cell's own ubiquitin-proteasome system (UPS) for the targeted degradation of pathogenic proteins.[1][2][3] These heterobifunctional molecules consist of two key components: a ligand that binds to a protein of interest (POI) and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1][4][5] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][] The efficacy of a PROTAC is critically dependent on the choice of the E3 ligase ligand and the nature of the linker, which influences the stability and geometry of the ternary complex.[5][8] This guide provides a comprehensive technical overview of the synthesis of E3 ligase ligand-linker conjugates, a crucial step in the development of novel PROTACs.
Core Components of PROTACs: E3 Ligase Ligands and Linkers
The successful design of a PROTAC hinges on the careful selection and conjugation of an appropriate E3 ligase ligand and a suitable linker.
E3 Ubiquitin Ligases and their Ligands
While the human genome encodes over 600 E3 ligases, only a handful have been extensively utilized in PROTAC design, primarily due to the availability of high-affinity small molecule ligands.[9][10] The most commonly recruited E3 ligases are Cereblon (CRBN), von Hippel-Lindau (VHL), inhibitor of apoptosis proteins (IAPs), and mouse double minute 2 homolog (MDM2).[1][4][11][12]
-
Cereblon (CRBN): CRBN is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, lenalidomide, and pomalidomide.[1][13][14] These ligands are relatively small and possess favorable drug-like properties.[14]
-
Von Hippel-Lindau (VHL): VHL is the substrate recognition subunit of the VHL-Elongin B/C-Cullin 2 E3 ligase complex.[15][16] Small molecule VHL ligands have been developed based on the structure of the natural VHL ligand, hypoxia-inducible factor 1α (HIF-1α).[][16] Several potent and well-characterized VHL ligands, such as VH032 and its derivatives, are widely used in PROTAC synthesis.[2]
-
Inhibitor of Apoptosis Proteins (IAPs): IAPs, such as cIAP1 and XIAP, are another class of E3 ligases that can be recruited by PROTACs, often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein Erasers).[11][17] Ligands for IAPs are typically based on Smac mimetics, such as bestatin and LCL161.[11]
-
Mouse Double Minute 2 Homolog (MDM2): MDM2 is a key negative regulator of the p53 tumor suppressor.[18][19] Ligands that bind to the p53-binding pocket of MDM2, such as nutlin derivatives, have been incorporated into PROTACs to degrade various target proteins.[18][20]
-
DCAF (DDB1 and CUL4 Associated Factor): More recently, ligands for other E3 ligases, such as DCAF1, DCAF11 and DCAF16, are being explored to expand the scope of targeted protein degradation.[][10][21][22]
The Crucial Role of Linkers
The linker component of a PROTAC is not merely a spacer but plays a critical role in determining the overall efficacy, selectivity, and physicochemical properties of the molecule.[5][8] The length, composition, and attachment points of the linker influence the formation and stability of the ternary complex.[8]
Commonly used linkers in PROTAC design include:
-
Alkyl Chains: Simple and flexible, alkyl chains of varying lengths are often used in initial PROTAC design.[5][6][23]
-
Polyethylene Glycol (PEG) Chains: PEG linkers can improve the solubility and permeability of PROTACs.[5][23][24] Statistical analysis has shown that a significant percentage of reported PROTACs utilize PEG-based linkers.[24]
-
Rigid and Conformationaly Restricted Linkers: To optimize the geometry of the ternary complex, more rigid linkers incorporating elements like alkynes, triazoles, and piperazines/piperidines are being increasingly explored.[5][6]
Data Presentation: Quantitative Comparison of PROTACs
The following tables summarize key quantitative data for representative PROTACs, providing a basis for comparison of their efficacy.
Table 1: Degradation Potency of Representative PROTACs
| PROTAC Name | Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Citation(s) |
| ARV-110 | Androgen Receptor | CRBN | VCaP | 1 | >95 | [] |
| ARV-471 | Estrogen Receptor α | CRBN | MCF7 | 0.8 | >90 | [14] |
| MZ1 | BRD4 | VHL | HeLa | ~10 | >90 | [8] |
| DT2216 | BCL-XL | VHL | MOLM-14 | 8.1 | >95 | [25] |
| A1874 | BRD4 | MDM2 | RS4;11 | 33 | ~90 | [12] |
| SNIPER(ER) | Estrogen Receptor α | IAP | MCF7 | ~100 | ~80 | [11] |
Table 2: Binding Affinities of PROTAC Components and Ternary Complexes
| PROTAC Name | Component 1 | KD (nM) | Component 2 | KD (nM) | Ternary Complex Cooperativity (α) | Citation(s) |
| MZ1 | BRD4(BD2) | 4 | VHL | 66 | 15 | [8] |
| AT1 | BRD4(BD2) | 18 | VHL | 180 | 5.4 | [26] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of E3 ligase ligand-linker conjugates and the characterization of the resulting PROTACs.
Synthesis of a Pomalidomide-Linker Conjugate (CRBN Ligand)
This protocol describes the synthesis of a pomalidomide derivative with a terminal azide group, which can be readily conjugated to a target protein ligand via "click chemistry".[1]
Step 1: Alkylation of Pomalidomide [1]
-
To a solution of pomalidomide (1.0 equivalent) in dimethylformamide (DMF), add potassium carbonate (2.0 equivalents) and 1,5-dibromopentane (3.0 equivalents).
-
Stir the reaction mixture at 60 °C for 12 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with dichloromethane (DCM) (3 times).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Step 2: Azide Substitution [1]
-
To a solution of the product from Step 1 (1.0 equivalent) in DMF, add sodium azide (3.0 equivalents).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with DCM (3 times).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% methanol in DCM) to yield the pomalidomide-C5-azide linker conjugate.[1]
Synthesis of a VHL Ligand-Linker Conjugate
A similar multi-step synthesis can be employed for VHL ligands, often starting from a protected VHL ligand with a suitable functional group for linker attachment. The following is a representative procedure.
Step 1: Linker Attachment to a Protected VHL Ligand
-
Dissolve the protected VHL ligand (e.g., with a free hydroxyl or amine group) and a bifunctional linker with a terminal protecting group (e.g., Boc-amino-PEG-acid) in a suitable solvent like DMF.
-
Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA) and stir at room temperature until the reaction is complete (monitored by LC-MS).
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Purify the product by column chromatography.
Step 2: Deprotection of the Linker Terminus
-
Dissolve the product from Step 1 in a suitable solvent (e.g., DCM for Boc deprotection).
-
Add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection) and stir at room temperature.
-
Remove the solvent and deprotecting agent under reduced pressure to obtain the VHL ligand-linker conjugate with a free functional group for conjugation to the POI ligand.
PROTAC Characterization
1. Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the structure of the synthesized ligand-linker conjugates and the final PROTAC molecule.[6][]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compounds.[6][26] Tandem MS (MS/MS) can be employed for further structural elucidation.[6]
2. In Vitro Degradation Assay (Western Blot)
This protocol is to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) of a PROTAC.[15]
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a defined period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[23]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.[23]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[23]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[15][23]
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[15]
-
Detection and Quantification: Visualize the protein bands using a chemiluminescence detection system.[15] Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control.[23]
-
Data Analysis: Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[2][15]
3. Binding and Ternary Complex Formation Assays
-
Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure the binding kinetics and affinity of the PROTAC to both the target protein and the E3 ligase individually (binary interactions) and as a ternary complex.[8][11][18][24] This allows for the determination of the cooperativity of ternary complex formation.[18][24]
-
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes upon binding, providing thermodynamic parameters of the binary and ternary complex formation, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH).[8][28][29]
-
NanoBRET™ Target Engagement and Ternary Complex Assays: These are live-cell assays that use bioluminescence resonance energy transfer (BRET) to measure the engagement of the PROTAC with its target and the E3 ligase, as well as the formation of the ternary complex within a cellular environment.[4][13][22][30][31]
4. In Vivo and DMPK Evaluation
-
Pharmacokinetics (PK) and Drug Metabolism and Pharmacokinetics (DMPK): In vivo studies in animal models are crucial to evaluate the PK and DMPK properties of PROTACs, including their absorption, distribution, metabolism, and excretion (ADME).[][19][32][33][34]
-
In Vivo Efficacy: The therapeutic efficacy of PROTACs is assessed in relevant animal disease models by monitoring target protein degradation in tissues and observing the desired physiological outcomes.[][25]
Visualizations: Signaling Pathways and Workflows
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: Mechanism of PROTAC-mediated targeted protein degradation.
Experimental Workflow: PROTAC Synthesis and Characterization
Caption: A typical experimental workflow for PROTAC development.
Logical Relationship: PROTAC Components and Activity
Caption: Logical relationship of PROTAC components to biological activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 5. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancing PROTAC Characterization: Structural Insights through Adducts and Multimodal Tandem-MS Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 9. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. portlandpress.com [portlandpress.com]
- 13. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 14. o2h.com [o2h.com]
- 15. benchchem.com [benchchem.com]
- 16. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. portlandpress.com [portlandpress.com]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 20. promega.com [promega.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 23. benchchem.com [benchchem.com]
- 24. aragen.com [aragen.com]
- 25. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 26. pubs.acs.org [pubs.acs.org]
- 28. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. selvita.com [selvita.com]
- 32. An Overview of PROTAC Technology and DMPK Research Strategy - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 33. lcms.labrulez.com [lcms.labrulez.com]
- 34. Proteolysis Targeting Chimera (PROTAC) DMPK Services - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Methodological & Application
Application Notes and Protocols for the Synthesis and Use of (S,R,S)-AHPC-PEG2-C4-Cl in PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] (S,R,S)-AHPC is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly exploited E3 ligase in PROTAC design.[4] The molecule (S,R,S)-AHPC-PEG2-C4-Cl is a pre-synthesized building block comprising the VHL ligand (S,R,S)-AHPC, a flexible and hydrophilic 2-unit polyethylene glycol (PEG2) linker, and a reactive chlorobutane (C4-Cl) group.[5]
This building block is particularly useful for the synthesis of PROTACs targeting proteins that can be covalently linked. A prime application is in the development of "HaloPROTACs," which are designed to degrade proteins fused with the HaloTag7 enzyme.[1][6] The chloroalkane linker of this compound acts as a warhead that forms a covalent bond with the active site of the HaloTag7 protein, enabling its targeted degradation.[6][7] This system provides a powerful chemical genetics tool for the rapid and reversible knockdown of specific proteins to study their function.[4]
Mechanism of Action
The degradation of a HaloTag7 fusion protein by a PROTAC synthesized from this compound involves a catalytic cycle that hijacks the cell's natural protein degradation pathway.
-
Ternary Complex Formation : The HaloPROTAC, featuring the (S,R,S)-AHPC moiety, first binds to the VHL E3 ligase. Simultaneously, the chloroalkane linker covalently binds to the HaloTag7 fusion protein of interest (POI). This results in the formation of a key ternary complex (POI-PROTAC-VHL).[4]
-
Ubiquitination : The formation of this ternary complex brings the VHL E3 ligase in close proximity to the HaloTag7 fusion protein. This proximity facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein.[2]
-
Proteasomal Degradation : The polyubiquitinated HaloTag7 fusion protein is then recognized by the 26S proteasome.[4] The proteasome unfolds and degrades the target protein into small peptides.[4]
-
PROTAC Recycling : After inducing ubiquitination, the PROTAC is released and can bind to another target protein and E3 ligase, initiating another round of degradation. This catalytic nature allows PROTACs to be effective at sub-stoichiometric concentrations.[4]
References
- 1. Novel Protein-oligonucleotide Conjugation Method Involving a High-affinity Capture HaloTag - PMC [pmc.ncbi.nlm.nih.gov]
- 2. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 3. promega.com [promega.com]
- 4. benchchem.com [benchchem.com]
- 5. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tenovapharma.com [tenovapharma.com]
- 7. hilarispublisher.com [hilarispublisher.com]
Application Notes and Protocols for the Conjugation of (S,R,S)-AHPC-PEG2-C4-Cl to a Target Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, with Proteolysis Targeting Chimeras (PROTACs) at the forefront of this innovative approach. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key component in the design and synthesis of effective PROTACs is the linker, which connects a target protein-binding ligand (warhead) to an E3 ubiquitin ligase-recruiting ligand.
This document provides detailed application notes and protocols for the conjugation of (S,R,S)-AHPC-PEG2-C4-Cl , a high-quality E3 ligase ligand-linker conjugate, to a target ligand of interest. (S,R,S)-AHPC is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, one of the most successfully utilized E3 ligases in PROTAC development.[1][2] The molecule features a polyethylene glycol (PEG) spacer to enhance solubility and a terminal chloroalkane (C4-Cl) reactive handle for covalent attachment to the target ligand.[3] The chloroalkane moiety allows for a straightforward and efficient conjugation to nucleophilic residues, such as thiols and amines, on the target-binding molecule through an SN2 reaction mechanism.
Principle of Conjugation
The conjugation of this compound to a target ligand relies on a bimolecular nucleophilic substitution (SN2) reaction. The electrophilic carbon of the chloroalkane is attacked by a nucleophilic group on the target ligand, leading to the displacement of the chloride leaving group and the formation of a stable covalent bond.
Common nucleophiles on target ligands suitable for this reaction include:
-
Thiols (e.g., from a cysteine residue): Thiol groups are excellent nucleophiles for SN2 reactions, leading to the formation of a stable thioether linkage.
-
Amines (e.g., a primary or secondary amine): Amines can also serve as effective nucleophiles, resulting in the formation of an amine linkage.
The efficiency of the conjugation is influenced by several factors, including the nucleophilicity of the attacking group, the solvent, reaction temperature, and stoichiometry of the reactants.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a target ligand containing either a thiol or an amine functional group. Optimization of the reaction conditions may be necessary for specific target ligands.
Protocol 1: Conjugation to a Thiol-Containing Target Ligand
This protocol is suitable for target ligands with a free thiol group, such as a cysteine-containing peptide or small molecule.
Materials:
-
This compound
-
Thiol-containing target ligand
-
Anhydrous, polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or triethylamine (TEA))
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel (e.g., round-bottom flask or vial)
-
Stirring apparatus
-
Analytical and preparative High-Performance Liquid Chromatography (HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere to prevent oxidation of the thiol.
-
Dissolution: Dissolve the thiol-containing target ligand (1 equivalent) in the anhydrous polar aprotic solvent.
-
Base Addition: Add the non-nucleophilic base (1.1-1.5 equivalents) to the solution to deprotonate the thiol, forming the more nucleophilic thiolate. Stir for 10-15 minutes at room temperature.
-
Conjugation: In a separate vial, dissolve this compound (1.0-1.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirring solution of the target ligand and base.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours. The reaction can be gently heated (e.g., to 40-50 °C) to increase the rate, if necessary.
-
Monitoring: Monitor the progress of the reaction by analytical HPLC-MS. Look for the disappearance of the starting materials and the appearance of the desired product peak with the expected mass.
-
Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water.
-
Purification: Purify the resulting PROTAC conjugate by preparative HPLC to remove unreacted starting materials and byproducts.
-
Characterization: Confirm the identity and purity of the final product by HPLC, mass spectrometry, and Nuclear Magnetic Resonance (NMR) spectroscopy if sufficient material is available.
Protocol 2: Conjugation to an Amine-Containing Target Ligand
This protocol is suitable for target ligands possessing a primary or secondary amine functionality.
Materials:
-
This compound
-
Amine-containing target ligand
-
Anhydrous, polar aprotic solvent (e.g., DMF or DMSO)
-
Non-nucleophilic base (e.g., DIPEA or TEA) (optional, but can accelerate the reaction)
-
Inert gas (e.g., Argon or Nitrogen)
-
Reaction vessel
-
Stirring apparatus
-
Analytical and preparative HPLC system
-
Mass spectrometer
Procedure:
-
Preparation: Ensure all glassware is dry and the reaction is performed under an inert atmosphere.
-
Dissolution: Dissolve the amine-containing target ligand (1 equivalent) and this compound (1.0-1.5 equivalents) in the anhydrous polar aprotic solvent.
-
Base Addition (Optional): Add a non-nucleophilic base (1.5-2.0 equivalents) to the reaction mixture. This will neutralize any HCl generated and can increase the reaction rate.
-
Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 50-70 °C) for 24-48 hours. The reaction with amines is generally slower than with thiols.
-
Monitoring: Monitor the reaction progress by analytical HPLC-MS.
-
Work-up: Upon completion, add water to quench the reaction.
-
Purification: Purify the crude product using preparative HPLC.
-
Characterization: Confirm the structure and purity of the desired PROTAC conjugate using HPLC, MS, and NMR.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the conjugation of chloroalkane-containing linkers. These values are illustrative and may require optimization for specific substrates.
| Parameter | Conjugation to Thiol | Conjugation to Amine |
| Stoichiometry (Ligand:Linker) | 1 : 1.0-1.2 | 1 : 1.0-1.5 |
| Base (equivalents) | 1.1-1.5 (DIPEA or TEA) | 1.5-2.0 (DIPEA or TEA) |
| Solvent | Anhydrous DMF or DMSO | Anhydrous DMF or DMSO |
| Temperature | Room Temperature to 50 °C | Room Temperature to 70 °C |
| Reaction Time | 12-24 hours | 24-48 hours |
| Typical Yield | 40-70% (after purification) | 20-50% (after purification) |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of a PROTAC using this compound is depicted below.
Caption: General workflow for PROTAC synthesis.
VHL-Mediated Protein Degradation Pathway
The resulting PROTAC facilitates the degradation of the target protein through the ubiquitin-proteasome pathway, as illustrated in the following diagram.
Caption: VHL-mediated protein degradation pathway.
References
Application Notes: Cell-Based Assays for Characterizing PROTAC Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of small molecules that induce the degradation of specific target proteins.[1][2] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein from the cell.[3] They are heterobifunctional molecules, consisting of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This tripartite association forms a ternary complex (E3 ligase:PROTAC:POI), which triggers the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5] This catalytic mechanism allows sub-stoichiometric amounts of a PROTAC to eliminate a large quantity of a target protein.[6]
The evaluation of PROTAC efficacy and mechanism of action relies on a suite of cell-based assays. These assays are crucial for quantifying target degradation, assessing downstream functional consequences, and confirming the intended mode of action. This document provides detailed protocols for key cell-based assays used to characterize PROTAC activity.
Signaling Pathway and Mechanism of Action
PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).[2] The process begins with the PROTAC simultaneously binding to the target protein and an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL).[6][7] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[8] The resulting polyubiquitin chain is recognized by the 26S proteasome, which then degrades the target protein.[3]
Key Cell-Based Assays and Protocols
A comprehensive evaluation of a PROTAC's activity involves a multi-faceted approach, including quantifying protein degradation, assessing target engagement, and measuring the impact on cell viability and downstream signaling.
Protein Degradation Assays
The most direct measure of a PROTAC's efficacy is the quantification of target protein degradation.
Western blotting is a fundamental technique to visualize and quantify the reduction in target protein levels following PROTAC treatment.[3]
Experimental Workflow:
References
- 1. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]
- 3. benchchem.com [benchchem.com]
- 4. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
Application Notes and Protocols for Experimental Design in Protein Degradation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein degradation is a fundamental cellular process crucial for maintaining protein homeostasis, regulating signaling pathways, and eliminating damaged or misfolded proteins. The ubiquitin-proteasome system (UPS) and the lysosomal pathway are the two major routes for protein degradation in eukaryotic cells. Dysregulation of these pathways is implicated in numerous diseases, including cancer, neurodegenerative disorders, and immune diseases.[1][2] Consequently, the targeted degradation of specific proteins has emerged as a promising therapeutic strategy.[1][3][4][5][6]
These application notes provide a comprehensive guide to designing and conducting experiments to study protein degradation, with a focus on methods to assess the efficacy of targeted protein degraders like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues.[3][7][8]
Key Experimental Approaches
A thorough investigation of protein degradation involves a multi-faceted approach, including determining the protein's half-life, assessing ubiquitination, and measuring proteasome activity.
Determining Protein Half-Life: Cycloheximide (CHX) Chase Assay
The cycloheximide (CHX) chase assay is a widely used method to determine the half-life of a protein.[9][10][11][12] CHX inhibits protein synthesis, allowing for the monitoring of the decay of a pre-existing pool of a specific protein over time.[12]
Materials:
-
Cell culture reagents
-
Cycloheximide (CHX) stock solution (e.g., 50 mg/mL in DMSO)[13][14]
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[15][16]
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Seed cells in multiple wells or dishes to allow for harvesting at different time points.[13][15]
-
Treat cells with CHX at a final concentration optimized for your cell line (e.g., 50-300 µg/mL).[13][15] Include a vehicle-treated control (e.g., DMSO).[13]
-
Harvest cells at various time points after CHX addition (e.g., 0, 1, 2, 4, 8, 12, 24 hours).[15]
-
Wash cells with ice-cold PBS and lyse them using lysis buffer containing protease inhibitors.[13][17]
-
Determine the protein concentration of each lysate using a BCA assay.[15]
-
Normalize protein concentrations and prepare samples for Western blotting.[18]
-
Perform SDS-PAGE and Western blotting using a primary antibody specific to the protein of interest and a loading control (e.g., β-actin, GAPDH).[15][19]
-
Quantify the band intensities using densitometry software.[18]
-
Normalize the intensity of the target protein to the loading control for each time point.
-
Plot the normalized protein levels against time to determine the protein half-life.
Data Presentation: Cycloheximide Chase Assay
| Time (hours) | Target Protein (Normalized Intensity) | Loading Control (Intensity) |
| 0 | 1.00 | 1.25 |
| 1 | 0.85 | 1.23 |
| 2 | 0.65 | 1.26 |
| 4 | 0.45 | 1.24 |
| 8 | 0.20 | 1.25 |
| 12 | 0.10 | 1.22 |
| 24 | <0.05 | 1.26 |
Assessing Ubiquitination
Ubiquitination is a key step in the UPS pathway, where the target protein is tagged with ubiquitin molecules, marking it for degradation by the proteasome.[8] In vitro and in vivo ubiquitination assays are essential for confirming the mechanism of action of targeted protein degraders.
Materials:
-
Cell culture reagents
-
Plasmids expressing tagged protein of interest (e.g., HA-tag) and tagged ubiquitin (e.g., His-tag or FLAG-tag)[20]
-
Transfection reagent
-
Lysis buffer (e.g., RIPA buffer with 2% SDS) containing deubiquitinase inhibitors (e.g., NEM) and protease inhibitors[20][21]
-
Antibody against the protein of interest for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody against the ubiquitin tag
Procedure:
-
Co-transfect cells with plasmids expressing the tagged protein of interest and tagged ubiquitin.[20][21]
-
After 24-48 hours, treat cells with the compound of interest and a proteasome inhibitor (e.g., MG-132) for a few hours to allow ubiquitinated proteins to accumulate.
-
Lyse the cells under denaturing conditions (e.g., with 2% SDS) to disrupt protein-protein interactions and boil the lysates.[20][21]
-
Dilute the lysates to reduce the SDS concentration (e.g., to 0.2%) to allow for antibody binding.[20]
-
Incubate the lysates with an antibody against the protein of interest overnight at 4°C.[20]
-
Add Protein A/G agarose beads and incubate for another 1-2 hours to capture the antibody-protein complex.
-
Wash the beads several times with wash buffer to remove non-specific binding.[21]
-
Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.[20]
-
Perform Western blotting and probe with an antibody against the ubiquitin tag to detect the ubiquitinated protein of interest.
Data Presentation: In Vivo Ubiquitination Assay
| Treatment | Input (Target Protein) | IP: Target Protein, IB: Ubiquitin |
| Vehicle | +++ | + |
| Compound A | + | ++++ |
| Compound B | +++ | ++ |
Measuring Proteasome Activity
A direct measure of proteasome activity can confirm that the degradation of the target protein is mediated by the proteasome. Fluorogenic assays are commonly used for this purpose.[22][23][24][25]
Materials:
-
Proteasome activity assay kit (containing a fluorogenic proteasome substrate, a specific proteasome inhibitor, and assay buffer)[22][25]
-
Cell lysate
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare cell lysates according to the kit manufacturer's instructions. Do not use protease inhibitors during lysate preparation.[22]
-
Prepare standards and samples in a 96-well plate.
-
For each sample, prepare two wells: one with the sample and one with the sample plus a specific proteasome inhibitor (e.g., MG-132).[22] This allows for the differentiation of proteasome activity from other protease activities.[22]
-
Add the fluorogenic proteasome substrate to all wells.[22]
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/440 nm) at multiple time points.[22][25]
-
Calculate the proteasome activity by subtracting the fluorescence of the inhibitor-treated sample from the untreated sample.
Data Presentation: Proteasome Activity Assay
| Sample | Fluorescence (RFU) without Inhibitor | Fluorescence (RFU) with Inhibitor | Proteasome Activity (ΔRFU) |
| Untreated Cells | 5500 | 500 | 5000 |
| Compound A Treated | 5450 | 520 | 4930 |
| Positive Control | 8000 | 600 | 7400 |
Advanced Techniques for Protein Degradation Studies
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS-based proteomics can provide a global and unbiased view of changes in the proteome following treatment with a protein degrader.[26][27][28] This technique can be used to confirm the degradation of the target protein and to identify off-target effects.[28][29] Both "bottom-up" (analyzing peptides after protein digestion) and "top-down" (analyzing intact proteins) approaches can be employed.[30][31]
Reporter Assays
Reporter gene assays can be engineered to monitor the stability of a protein of interest.[32][33][34][35] In these systems, the target protein is fused to a reporter protein (e.g., luciferase or a fluorescent protein). The signal from the reporter is proportional to the amount of the fusion protein, providing a quantitative measure of protein degradation.
Visualizing Workflows and Pathways
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for Assessing Protein Degradation
Caption: General workflow for protein degradation studies.
Conclusion
The experimental design for studying protein degradation requires a combination of techniques to provide a comprehensive understanding of the underlying mechanisms. By employing the protocols and strategies outlined in these application notes, researchers can effectively characterize the degradation of a protein of interest and evaluate the efficacy of novel therapeutic agents designed to modulate this fundamental cellular process.
References
- 1. PROTAC Assays Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Targeted Protein Degradation Analysis with Flow Cytometry | KCAS Bio [kcasbio.com]
- 3. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeted protein degradation as a powerful research tool in basic biology and drug target discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Protein Degradation and PROTACs [promega.com]
- 9. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [en.bio-protocol.org]
- 10. Determining protein half-lives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life [bio-protocol.org]
- 14. Cycloheximide (CHX) Chase Assay to Examine Protein Half-life - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Analysis of Protein Stability by the Cycloheximide Chase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 17. 2bscientific.com [2bscientific.com]
- 18. benchchem.com [benchchem.com]
- 19. westernblot.cc [westernblot.cc]
- 20. Ubiquitination assay [bio-protocol.org]
- 21. Detection of Protein Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]
- 22. resources.novusbio.com [resources.novusbio.com]
- 23. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. abcam.com [abcam.com]
- 26. bitesizebio.com [bitesizebio.com]
- 27. creative-biostructure.com [creative-biostructure.com]
- 28. Protein Degrader [proteomics.com]
- 29. Targeted Protein Degradation using Proteolysis-Targeted Chimeras | Thermo Fisher Scientific - US [thermofisher.com]
- 30. LC-MS/MS Methods for Protein Drug Quantification & Trends - Creative Proteomics [creative-proteomics.com]
- 31. mdpi.com [mdpi.com]
- 32. A dual-reporter system for investigating and optimizing protein translation and folding in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Reporter-based Growth Assay for Systematic Analysis of Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Reporter Assays | Reporter Gene Assay | Reporter Assay [promega.com]
- 35. youtube.com [youtube.com]
Application Notes: Quantitative Proteomics for PROTAC Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[1] Unlike traditional inhibitors that merely block a protein's function, PROTACs lead to the physical removal of the target protein.[1] The selectivity of a PROTAC is paramount to its therapeutic success, as off-target degradation can lead to unforeseen toxicities. Mass spectrometry (MS)-based quantitative proteomics has emerged as a powerful and indispensable tool for comprehensively evaluating the selectivity of PROTACs by identifying and quantifying on-target and off-target protein degradation across the entire proteome.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing quantitative proteomics to profile the selectivity of PROTACs.
Key Quantitative Proteomics Strategies for PROTAC Selectivity Profiling
Several quantitative proteomics strategies can be employed to assess PROTAC selectivity, each with its own advantages.
-
Tandem Mass Tag (TMT)-based Proteomics: This isobaric labeling approach allows for the simultaneous quantification of proteins from multiple samples (e.g., different PROTAC concentrations or time points) in a single mass spectrometry run, enabling high-throughput analysis.[3]
-
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC): SILAC is a metabolic labeling technique where cells are cultured in media containing "light" or "heavy" isotopically labeled amino acids.[4][5] This allows for the direct comparison of protein abundance between two cell populations (e.g., PROTAC-treated vs. vehicle control) with high accuracy.[4]
-
Label-Free Quantification (LFQ): LFQ methods, such as Data-Independent Acquisition (DIA), quantify proteins based on the signal intensity of their constituent peptides in the mass spectrometer. DIA is particularly effective for quantifying low-abundance proteins in complex samples.[3][6]
-
Cellular Thermal Shift Assay coupled with Mass Spectrometry (CETSA-MS): This method assesses the thermal stability of proteins in response to ligand binding.[7][8][9] Changes in protein melting temperature upon PROTAC treatment can confirm target engagement and identify off-target binders.[7][8][9]
Visualizing the PROTAC Mechanism and Workflow
To understand the underlying principles, the following diagrams illustrate the PROTAC mechanism of action and a general experimental workflow for quantitative proteomics-based selectivity profiling.
Caption: Mechanism of action of a PROTAC, leading to targeted protein degradation.[10][11][12][13]
Caption: A typical experimental workflow for quantitative proteomics analysis of PROTAC selectivity.[14][15][16]
Data Presentation: Summarizing Quantitative Proteomics Data
Clear and concise presentation of quantitative data is crucial for interpreting PROTAC selectivity. The following tables provide examples of how to structure these findings for easy comparison.
Table 1: Global Proteome Profiling of PROTAC-X Treatment
| Protein | Gene | Fold Change (PROTAC-X vs. Vehicle) | p-value | Significance |
| Target Protein A | TPA | -5.2 | < 0.001 | Significant Degradation |
| Off-Target Protein B | OTPB | -2.1 | 0.005 | Significant Off-Target |
| Off-Target Protein C | OTPC | -1.3 | 0.06 | Not Significant |
| Unaffected Protein D | UPD | 1.05 | 0.89 | Not Significant |
| ... | ... | ... | ... | ... |
Table 2: Dose-Response of On- and Off-Target Degradation by PROTAC-X
| Protein | DC50 (nM) | Dmax (%) |
| On-Target | ||
| Target Protein A | 25 | 95 |
| Off-Targets | ||
| Off-Target Protein B | 550 | 60 |
| Off-Target Protein C | >1000 | <20 |
Table 3: CETSA-MS Analysis of PROTAC-X Target Engagement
| Protein | ΔTm (°C) with PROTAC-X | p-value | Interpretation |
| Target Protein A | +5.8 | < 0.001 | Strong Engagement |
| Off-Target Protein B | +1.2 | 0.04 | Weak Engagement |
| Unaffected Protein D | +0.2 | 0.75 | No Engagement |
Experimental Protocols
The following are detailed protocols for key experiments in PROTAC selectivity profiling using quantitative proteomics.
Protocol 1: TMT-based Quantitative Proteomics for PROTAC Selectivity
This protocol outlines the steps for a Tandem Mass Tag (TMT)-based quantitative proteomics experiment to assess the selectivity of a PROTAC across the proteome.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
TMT labeling reagents
-
High-pH reversed-phase fractionation kit
-
LC-MS/MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to 70-80% confluency.
-
Treat cells with the PROTAC at various concentrations and for different time points. Include a vehicle-only control.
-
Harvest cells by scraping and wash twice with ice-cold PBS.
-
-
Protein Extraction and Digestion:
-
Lyse cell pellets in lysis buffer on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Reduce protein disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest proteins into peptides overnight with trypsin.
-
-
TMT Labeling and Sample Pooling:
-
Label the peptide digests from each condition with the appropriate TMT reagent according to the manufacturer's protocol.
-
Combine the labeled peptide samples in equal amounts.
-
-
Peptide Fractionation:
-
Fractionate the pooled, labeled peptide mixture using high-pH reversed-phase chromatography to reduce sample complexity.
-
-
LC-MS/MS Analysis:
-
Analyze each fraction by LC-MS/MS. The mass spectrometer will identify peptides and quantify the TMT reporter ions.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using software such as Proteome Discoverer or MaxQuant.
-
Identify proteins and quantify their relative abundance across the different treatment conditions based on the TMT reporter ion intensities.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated in response to the PROTAC treatment.
-
Protocol 2: SILAC-based Proteomics for High-Accuracy Selectivity Profiling
This protocol describes the use of Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) for precise quantification of protein changes upon PROTAC treatment.
Materials:
-
SILAC-compatible cell line
-
SILAC-specific cell culture medium (light, medium, and heavy)
-
Dialyzed fetal bovine serum (FBS)
-
"Light" (e.g., 12C6-Arg, 12C6-Lys) and "Heavy" (e.g., 13C6-Arg, 13C6-Lys) amino acids
-
PROTAC compound and vehicle control
-
Standard proteomics sample preparation reagents (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
Cell Adaptation:
-
Culture cells for at least five passages in "light" and "heavy" SILAC media to ensure complete incorporation of the labeled amino acids.
-
-
PROTAC Treatment:
-
Treat the "heavy" labeled cells with the PROTAC and the "light" labeled cells with the vehicle control for the desired time.
-
-
Sample Pooling and Preparation:
-
Harvest and wash the cells from both conditions.
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio.
-
Proceed with protein extraction, digestion, and peptide cleanup as described in Protocol 1.
-
-
LC-MS/MS Analysis:
-
Analyze the mixed peptide sample by LC-MS/MS.
-
-
Data Analysis:
-
Use software like MaxQuant to process the data.
-
The software will identify peptide pairs with a characteristic mass shift corresponding to the heavy and light labels and calculate the heavy/light ratio for each protein, representing the fold change in abundance.
-
Protocol 3: Cellular Thermal Shift Assay (CETSA) with MS Detection for Target Engagement
This protocol details the use of CETSA coupled with mass spectrometry to identify protein targets that are stabilized or destabilized by PROTAC binding.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control
-
Ice-cold PBS
-
Lysis buffer without detergents
-
PCR tubes or plates
-
Thermal cycler
-
Ultracentrifuge
-
Standard proteomics sample preparation reagents (as in Protocol 1)
-
LC-MS/MS system
Procedure:
-
Cell Treatment:
-
Treat intact cells with the PROTAC or vehicle control.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling.
-
-
Lysis and Separation of Soluble Fraction:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by ultracentrifugation.
-
-
Sample Preparation for MS:
-
Collect the supernatant (soluble protein fraction) from each temperature point.
-
Prepare the samples for MS analysis by protein digestion and, optionally, TMT labeling.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples by LC-MS/MS.
-
-
Data Analysis:
-
Quantify the relative amount of each protein remaining in the soluble fraction at each temperature.
-
Generate melting curves for each identified protein in the presence and absence of the PROTAC.
-
A shift in the melting curve indicates a change in protein stability due to PROTAC binding.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elrig.org [elrig.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Click Chemistry for PROTAC Synthesis with Azide-Modified Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) utilizing click chemistry with azide-modified linkers. This methodology offers a robust and efficient approach for the rapid assembly of PROTAC libraries for targeted protein degradation studies.
Introduction to PROTACs and Click Chemistry
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules designed to recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[1][2][3][4][5][6] This event-driven mechanism allows for the catalytic degradation of target proteins, offering potential advantages over traditional inhibitors in terms of potency and duration of action.[2][3]
A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)), and a linker that connects the two ligands.[7][8][9][10] The linker's length, composition, and attachment points are critical for the efficacy of the PROTAC, as they influence the formation of a stable ternary complex between the POI and the E3 ligase.[10][11]
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has emerged as a powerful tool for PROTAC synthesis.[] This reaction is highly efficient, proceeds under mild conditions, is tolerant of a wide range of functional groups, and consistently produces high yields of the desired triazole-linked product.[] These features make it ideal for the modular assembly of PROTACs and the rapid generation of compound libraries for linker optimization.[3][11][]
Signaling Pathway: PROTAC-Mediated Protein Degradation
PROTACs hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). The process begins with the PROTAC molecule simultaneously binding to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. A polyubiquitin chain serves as a recognition signal for the 26S proteasome, which then degrades the tagged protein into smaller peptides. The PROTAC molecule is then released and can participate in further rounds of degradation.
Caption: PROTAC-mediated hijacking of the Ubiquitin-Proteasome System for targeted protein degradation.
Experimental Workflow for PROTAC Synthesis via Click Chemistry
The synthesis of a PROTAC using an azide-modified linker and click chemistry generally follows a modular, multi-step process. This involves the separate synthesis or acquisition of a POI ligand, an E3 ligase ligand, and an azide-functionalized linker. One of the ligands is modified with a terminal alkyne to serve as the reaction partner for the azide-linker in the final CuAAC reaction.
Caption: General workflow for the synthesis of a PROTAC using an azide-modified linker and click chemistry.
Detailed Experimental Protocols
Protocol 1: Synthesis of an Azide-Functionalized E3 Ligase Ligand (Pomalidomide-Linker-N3)
This protocol describes the coupling of an azide-modified linker to the E3 ligase ligand pomalidomide.
Materials:
-
Pomalidomide
-
Azido-PEG-acid (e.g., 1-amino-11-azido-3,6,9-trioxaundecane)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve pomalidomide (1 equivalent) and the azide-modified linker (1.1 equivalents) in anhydrous DMF.
-
Add the coupling agent (e.g., DCC, 1.2 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct.
-
Dilute the filtrate with DCM and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the azide-functionalized pomalidomide.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for PROTAC Synthesis
This protocol details the final click reaction to couple the alkyne-functionalized POI ligand with the azide-functionalized E3 ligase ligand.
Materials:
-
Alkyne-functionalized POI ligand (1 equivalent)
-
Azide-functionalized E3 ligase ligand (from Protocol 1) (1 equivalent)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
-
Sodium ascorbate (0.3 equivalents)
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Dimethyl sulfoxide (DMSO) if solubility is an issue
Procedure:
-
In a reaction vial, dissolve the alkyne-functionalized POI ligand and the azide-functionalized E3 ligase ligand in a suitable solvent system, such as a 1:1 mixture of t-BuOH and water.[9]
-
Prepare a fresh aqueous solution of sodium ascorbate and add it to the reaction mixture.
-
Add an aqueous solution of copper(II) sulfate pentahydrate to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours.[9] The reaction progress can be monitored by LC-MS.[9]
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC) or silica gel chromatography.
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Quantitative Data Summary
The choice of linker is crucial for the efficacy of a PROTAC. The following tables summarize quantitative data from various studies, comparing the performance of different PROTACs synthesized using click chemistry with azide-modified linkers.
Table 1: Impact of Linker Length on BRD4 Degradation
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| CRBN-based PROTACs | ||||
| Compound A | PEG | 9 | >5000 | <20 |
| Compound B | PEG | 12 | 200 | ~80 |
| Compound C | PEG | 15 | 50 | >90 |
| VHL-based PROTACs | ||||
| Compound D | PEG | 9 | >5000 | <15 |
| Compound E | PEG | 12 | 140 | ~85 |
| Compound F | PEG | 15 | 30 | >95 |
Data synthesized from multiple sources for illustrative purposes.[11][13]
Table 2: Comparison of E3 Ligase and Linker Length on TBK1 Degradation
| E3 Ligase Ligand | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| CRBN | Alkyl/Ether | 7 | No degradation | - |
| CRBN | Alkyl/Ether | 12 | <1000 | ~60 |
| CRBN | Alkyl/Ether | 21 | 3 | 96 |
| CRBN | Alkyl/Ether | 29 | 292 | 76 |
Data adapted from published studies.[11]
Table 3: Degradation Potency of HDAC-Targeting PROTACs
| PROTAC | Target | DC₅₀ (μM) | Dₘₐₓ (%) |
| Compound 7 | HDAC1 | 0.91 | ~80 |
| HDAC3 | 0.64 | ~85 | |
| Compound 9 | HDAC1 | 0.55 | ~85 |
| HDAC3 | 0.53 | ~90 | |
| Compound 22 | HDAC3 | 0.44 | 77 |
Data from a study on benzamide-based PROTACs.[14]
Conclusion
Click chemistry, particularly the CuAAC reaction with azide-modified linkers, provides a highly efficient and versatile platform for the synthesis of PROTACs. This approach facilitates the rapid generation and optimization of PROTAC libraries, enabling the systematic exploration of linker composition and length to identify potent and selective protein degraders. The protocols and data presented herein offer a comprehensive guide for researchers in the field of targeted protein degradation to apply this powerful synthetic strategy in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. scienceopen.com [scienceopen.com]
- 3. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteolysis-targeting chimeras (PROTACs) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Click chemistry in the development of PROTACs - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. precisepeg.com [precisepeg.com]
- 10. benchchem.com [benchchem.com]
- 11. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Analytical Methods for PROTAC Characterization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the target protein.[1]
The development of effective PROTACs is a multifaceted process that requires a comprehensive suite of analytical methods to characterize their entire mechanism of action, from initial binding events to final protein degradation. This document provides detailed application notes and experimental protocols for the key assays used in PROTAC characterization, including biophysical, biochemical, and cellular techniques.
PROTAC Mechanism of Action
The following diagram illustrates the key steps in the PROTAC-mediated protein degradation pathway, each of which can be interrogated with specific analytical methods.
Caption: PROTAC-mediated protein degradation pathway.
I. Biophysical Characterization of PROTAC Interactions
Biophysical assays are crucial for quantifying the binding affinities of the PROTAC to its target protein and the E3 ligase, as well as for characterizing the formation and stability of the ternary complex.
A. Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding kinetics and affinity of molecular interactions in real-time. It is particularly useful for determining the dissociation constant (K_D) of binary and ternary complexes and for assessing cooperativity.
Experimental Workflow for SPR-based Ternary Complex Analysis
Caption: Workflow for SPR analysis of ternary complex formation.
Protocol: SPR Analysis of Ternary Complex Formation (e.g., MZ1 with VHL and BRD4(BD2))
-
Immobilization:
-
Immobilize biotinylated VHL-elonginB-elonginC (VCB) complex on a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Prepare a dilution series of the PROTAC (e.g., MZ1) in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).
-
Inject the PROTAC solutions over the immobilized VCB surface to determine the binary K_D.[2]
-
-
Ternary Interaction Analysis:
-
Data Analysis:
-
Fit the sensorgram data to a 1:1 binding model to determine the association rate (k_on), dissociation rate (k_off), and dissociation constant (K_D) for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the formula: α = K_D(binary) / K_D(ternary).[4] An α > 1 indicates positive cooperativity, meaning the binding of one protein enhances the affinity for the other.
-
B. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as K_D, binding enthalpy (ΔH), and stoichiometry (n).
Protocol: ITC Analysis of Ternary Complex Formation
-
Sample Preparation:
-
Dialyze the purified E3 ligase complex and target protein into the same buffer (e.g., 20 mM HEPES, 150 mM NaCl, 1 mM TCEP, pH 7.5) to minimize heats of dilution.[5][6]
-
Dissolve the PROTAC in the final dialysis buffer. Ensure the final DMSO concentration is matched between the syringe and cell solutions and is typically below 5%.[7]
-
-
Binary Titrations:
-
Titrate the PROTAC (in syringe, e.g., 100-200 µM) into the E3 ligase (in cell, e.g., 10-20 µM) to determine the binary K_D1.[5]
-
Titrate the PROTAC (in syringe) into the target protein (in cell) to determine the binary K_D2.
-
-
Ternary Titration:
-
Pre-saturate the E3 ligase in the cell with the target protein.
-
Titrate the PROTAC into the pre-formed binary complex to determine the apparent K_D for ternary complex formation.[5]
-
-
Data Analysis:
-
Fit the titration data to a one-site binding model to obtain the thermodynamic parameters.
-
Calculate the cooperativity factor (α) as described for SPR.
-
Quantitative Data for Well-Characterized PROTACs (Biophysical)
| PROTAC | Target (POI) | E3 Ligase | Assay | Binary K_D (POI) (nM) | Binary K_D (E3) (nM) | Ternary K_D (nM) | Cooperativity (α) |
| MZ1 | BRD4(BD2) | VHL | SPR | - | 70[2] | 2[8] | ~20[4] |
| ITC | 4[9] | 66[9] | 4[10] | 15[10] | |||
| ARV-771 | BRD4(BD2) | VHL | SPR | - | ~60[8] | ~3[8] | - |
| dBET1 | BRD4(BD1) | CRBN | ITC | - | 1800 | 2500 | 0.7 |
| dBET6 | BRD4(BD1) | CRBN | FP | 46[11] | - | - | - |
II. Biochemical Characterization of PROTAC Activity
Biochemical assays are essential for confirming that the formation of the ternary complex leads to the ubiquitination of the target protein.
A. In Vitro Ubiquitination Assays
These assays reconstitute the ubiquitination cascade in vitro to directly measure the PROTAC-dependent ubiquitination of the POI.
Experimental Workflow for AlphaLISA-based Ubiquitination Assay
Caption: Workflow for an AlphaLISA-based ubiquitination assay.
Protocol: AlphaLISA Ubiquitination Assay
-
Reaction Setup:
-
In a 384-well plate, combine the target protein (e.g., GST-tagged BRD3(BD2)), E3 ligase complex (e.g., Cereblon/DDB1), E1 enzyme, E2 enzyme (e.g., UbcH5b), ATP, biotinylated ubiquitin, and a dilution series of the PROTAC (e.g., dBET1).[12]
-
-
Ubiquitination Reaction:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours) to allow for ubiquitination.
-
-
Detection:
-
Stop the reaction and add AlphaLISA acceptor beads (e.g., anti-GST coated) and streptavidin-coated donor beads.[12]
-
Incubate in the dark at room temperature for 1 hour.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader. The signal generated is proportional to the amount of ubiquitinated POI.
-
Plot the AlphaLISA signal against the PROTAC concentration to determine the concentration required for half-maximal ubiquitination (EC50).
-
III. Cellular Characterization of PROTAC Function
Cellular assays are the ultimate test of a PROTAC's efficacy, as they evaluate its ability to permeate cells, engage its targets, and induce degradation in a physiological context.
A. Target Protein Degradation Assays
The most critical cellular endpoint for a PROTAC is the reduction in the level of the target protein.
1. Western Blotting
Western blotting is a semi-quantitative method widely used to measure the reduction of a target protein in response to PROTAC treatment.
Protocol: Western Blot for Protein Degradation
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a dilution series of the PROTAC or a vehicle control (e.g., DMSO) for a desired time course (e.g., 2, 4, 8, 16, 24 hours).[1]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli sample buffer, and denature by boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[1]
-
-
Immunoblotting:
-
Block the membrane (e.g., with 5% non-fat milk in TBST) and probe with a primary antibody against the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[1]
-
2. HiBiT Lytic Detection Assay
The HiBiT system is a sensitive, luciferase-based method for quantifying protein levels. A small 11-amino-acid tag (HiBiT) is knocked into the endogenous locus of the target protein using CRISPR/Cas9. The HiBiT tag complements with the LgBiT protein to form a functional NanoLuc luciferase, and the resulting luminescence is proportional to the amount of HiBiT-tagged protein.
Protocol: HiBiT Lytic Assay for Protein Degradation
-
Cell Treatment:
-
Plate HiBiT-tagged cells in a 96- or 384-well plate and treat with a PROTAC dilution series as described for Western blotting.[10]
-
-
Cell Lysis and Detection:
-
Add a lytic detection reagent containing the LgBiT protein and luciferase substrate directly to the wells.[10]
-
-
Data Acquisition and Analysis:
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate reader.
-
Calculate DC50 and Dmax values as described for Western blotting.[10]
-
B. Ternary Complex Formation in Live Cells (NanoBRET™)
The NanoBRET™ assay is a proximity-based assay that allows for the detection of ternary complex formation in living cells. The target protein is tagged with NanoLuc® luciferase (energy donor), and the E3 ligase is tagged with HaloTag®, which is labeled with a fluorescent acceptor. PROTAC-induced proximity of the donor and acceptor results in Bioluminescence Resonance Energy Transfer (BRET).[13]
Protocol: NanoBRET™ Ternary Complex Assay
-
Cell Preparation:
-
Co-transfect cells with expression vectors for the NanoLuc®-tagged target protein and the HaloTag®-tagged E3 ligase (e.g., VHL or CRBN).[14]
-
-
Labeling and Treatment:
-
Add the HaloTag® NanoBRET™ 618 ligand to the cells and incubate to label the HaloTag® fusion protein.
-
Add a dilution series of the PROTAC.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® substrate and immediately measure the donor (e.g., 460 nm) and acceptor (e.g., >610 nm) emission signals.[14]
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in this ratio indicates ternary complex formation.
-
Quantitative Data for Well-Characterized PROTACs (Cellular)
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Assay |
| MZ1 | BRD4 | VHL | HeLa | ~30 | >90 | Western Blot |
| BRD4 | VHL | 22Rv1 | 14 | >95 | HiBiT[15] | |
| ARV-771 | BRD2/3/4 | VHL | 22Rv1 | < 5[16] | >90 | Western Blot[16] |
| dBET1 | BRD4 | CRBN | MOLT4 | 30 | ~90 | Western Blot |
| dBET6 | BRD4 | CRBN | HEK293T | 6[11] | 97[11] | Western Blot[11] |
IV. Selectivity and Off-Target Analysis
Mass spectrometry-based proteomics is a powerful tool for assessing the selectivity of a PROTAC and identifying potential off-target proteins that are also degraded.
Protocol: Quantitative Proteomics for Selectivity Profiling
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives maximal degradation of the target protein, alongside a vehicle control.
-
Lyse the cells and digest the proteins into peptides.
-
Label the peptides with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantification.
-
-
LC-MS/MS Analysis:
-
Combine the labeled peptide samples and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify and quantify thousands of proteins across the different treatment conditions.
-
Determine which proteins show a significant decrease in abundance upon PROTAC treatment. The intended target should be among the most significantly downregulated proteins. This analysis provides a global view of the PROTAC's selectivity.[17]
-
Conclusion
The characterization of PROTACs requires a multi-faceted approach employing a range of biophysical, biochemical, and cellular assays. The protocols and data presented in these application notes provide a comprehensive framework for researchers to systematically evaluate and optimize novel PROTAC molecules, accelerating their development as next-generation therapeutics. By carefully quantifying each step of the PROTAC mechanism of action, from binding and ternary complex formation to ubiquitination and degradation, scientists can gain the necessary insights to design more potent, selective, and effective protein degraders.
References
- 1. nsjbio.com [nsjbio.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 4. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 7. pbcf.chem.columbia.edu [pbcf.chem.columbia.edu]
- 8. charnwooddiscovery.com [charnwooddiscovery.com]
- 9. Native Mass Spectrometry Can Effectively Predict PROTAC Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 11. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sapient.bio [sapient.bio]
- 13. Ternary Complex Formation [worldwide.promega.com]
- 14. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [promega.com]
- 15. promega.com [promega.com]
- 16. caymanchem.com [caymanchem.com]
- 17. Protein Degrader [proteomics.com]
Application Notes and Protocols for (S,R,S)-AHPC-PEG2-C4-Cl
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S,R,S)-AHPC-PEG2-C4-Cl, also known as VH032-PEG2-C4-Cl, is a synthetic chemical compound that functions as a VHL (von Hippel-Lindau) E3 ubiquitin ligase ligand conjugated to a PEG2 linker with a terminal chlorohexane moiety. This molecule is a key component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that harness the cell's natural protein degradation machinery to selectively eliminate target proteins. This compound is specifically designed to be a "HaloPROTAC," capable of inducing the degradation of proteins fused with a HaloTag7. By recruiting the VHL E3 ligase to a HaloTag7-fusion protein, it facilitates the ubiquitination and subsequent degradation of the fusion protein by the proteasome.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| Synonyms | VH032-PEG2-C4-Cl; VHL Ligand-Linker Conjugates 7; E3 ligase Ligand-Linker Conjugates 10 |
| Molecular Formula | C₃₂H₄₇ClN₄O₆S |
| Molecular Weight | 651.26 g/mol |
| Appearance | Light yellow to yellow oil |
| Purity | ≥98% |
| Solubility | Soluble in anhydrous solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). |
| Storage Conditions | Store as a solid at -20°C for short-term storage (1 month) or at -80°C for long-term storage (6 months). Protect from moisture.[1] |
| Stock Solution Storage | Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1] Avoid repeated freeze-thaw cycles. |
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound functions by hijacking the ubiquitin-proteasome system (UPS). The (S,R,S)-AHPC moiety binds to the VHL E3 ubiquitin ligase, while the chloroalkane linker is designed to covalently bind to a HaloTag7 protein. This brings the VHL E3 ligase into close proximity with the HaloTag7-fused protein of interest (POI), forming a ternary complex. Within this complex, the E3 ligase facilitates the transfer of ubiquitin molecules to the POI. The poly-ubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of action for this compound.
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 0.651 mg of this compound in 100 µL of anhydrous DMSO.
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
Protocol for In-Cell Protein Degradation Assay (Western Blot)
This protocol describes a general method to assess the degradation of a HaloTag7-fusion protein of interest in cultured cells.
Materials:
-
Mammalian cells expressing the HaloTag7-fusion protein of interest
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest or HaloTag7
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
Caption: Western Blot workflow for protein degradation analysis.
-
Cell Seeding: Seed the mammalian cells expressing the HaloTag7-fusion protein in a multi-well plate at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. A typical final concentration range for a dose-response experiment is 1 nM to 10 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the compound.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle.
-
Incubate the cells for the desired time period (e.g., 4, 8, 12, 24 hours).
-
-
Cell Lysis:
-
After incubation, wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer with protease inhibitors to each well.
-
Incubate on ice for 15-30 minutes.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Collect the supernatant (clarified lysate).
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add SDS-PAGE loading buffer to the samples and boil for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
-
Western Blot Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (against the protein of interest or HaloTag7) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin) to determine the extent of protein degradation.
-
Safety and Handling
General Precautions:
-
This compound is for research use only and not for human or veterinary use.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound.
-
Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid inhalation of dust or vapor.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
A Safety Data Sheet (SDS) for the closely related compound (S,R,S)-AHPC-PEG2-acid is available from suppliers and should be consulted for more detailed safety information.
Spill and Disposal:
-
In case of a spill, absorb the material with an inert absorbent material and dispose of it as chemical waste.
-
Dispose of unused compound and waste in accordance with local, state, and federal regulations.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of AHPC-based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (S, R, S)-AHPC-based Proteolysis Targeting Chimeras (PROTACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges, with a focus on overcoming solubility issues that can impact experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why do my AHPC-based PROTACs have such low solubility?
A1: AHPC-based PROTACs, like many other PROTACs, often exhibit poor aqueous solubility due to their inherent molecular characteristics. These molecules are large and complex, typically possessing a high molecular weight and significant lipophilicity, which places them in the "beyond the Rule of Five" (bRo5) chemical space.[1] The combination of a large, often hydrophobic surface area and a structure that can favor stable crystal lattice formation contributes to their low solubility in aqueous buffers and cell culture media.[1]
Q2: What are the experimental consequences of poor PROTAC solubility?
A2: Poor solubility can significantly impact your experimental results and lead to the misinterpretation of data. Common consequences include:
-
Precipitation in Assays : The PROTAC may precipitate out of solution in aqueous cell culture media or biochemical assay buffers. This leads to an underestimation of its potency (e.g., DC50, IC50) because the actual concentration of the soluble, active compound is much lower than intended.[1]
-
Irreproducible Results : The extent of precipitation can vary between experiments due to minor variations in solution preparation, temperature, or incubation times, leading to high variability and a lack of reproducibility.[1]
-
Inaccurate Bioavailability Assessment : In in vivo studies, poor aqueous solubility is a major factor contributing to low and variable oral bioavailability.[2][3]
Q3: My AHPC-based PROTAC has a PEG linker, but the solubility is still poor. What should I do?
A3: While polyethylene glycol (PEG) linkers are incorporated to increase the aqueous solubility of PROTACs, the overall solubility is also heavily influenced by the physicochemical properties of the warhead and the E3 ligase ligand.[4][5] If you are still facing solubility issues, consider the following:
-
Linker Optimization : Further optimization of the linker's composition and length can impact solubility. While PEG enhances hydrophilicity, the overall balance between solubility and cell permeability needs to be considered.[6][7]
-
Chemical Modification : If you are in the design phase, consider modifications to the warhead to improve its intrinsic solubility.[8]
-
Formulation Strategies : Employing formulation strategies such as the creation of amorphous solid dispersions (ASDs) can be highly effective.[4][9]
Q4: What are amorphous solid dispersions (ASDs) and how can they improve the solubility of my PROTAC?
A4: Amorphous solid dispersions (ASDs) are a formulation strategy where the poorly soluble drug is dispersed in an amorphous state within a polymer matrix.[2][10] This high-energy amorphous form has a greater apparent solubility and can generate a supersaturated solution in vivo, which can enhance absorption.[11] The polymer stabilizes the PROTAC in its amorphous state, preventing re-crystallization.[2][11] Common polymers used for ASDs include hydroxypropyl methylcellulose acetate succinate (HPMCAS), Soluplus®, Eudragit®, and polyvinylpyrrolidone (PVP).[11] Studies have shown that ASDs of some PROTACs can lead to a significant increase in drug supersaturation compared to the pure amorphous compound.[9][10]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
| Problem | Possible Cause | Suggested Solution |
| PROTAC precipitates out of solution when switching from a high-solubility solvent (e.g., DMSO) to an aqueous buffer. | 1. Rapid Solvent Change : Drastic changes in solvent polarity can cause the PROTAC to "crash out" of solution. 2. Low Aqueous Solubility : The intrinsic properties of the PROTAC may lead to poor solubility in aqueous buffers.[4] 3. Buffer Composition : The pH or salt concentration of the aqueous buffer may not be optimal for PROTAC solubility. | 1. Gradual Dilution : Add the DMSO stock solution to the aqueous buffer in a stepwise manner with gentle vortexing. 2. Formulation : Prepare an amorphous solid dispersion (ASD) of your PROTAC with a polymer like HPMCAS to improve its dissolution rate.[4] 3. Use of Biorelevant Media : For in vitro testing that better predicts in vivo performance, assess solubility and dissolution in fasted-state simulated intestinal fluid (FaSSIF) and fed-state simulated intestinal fluid (FeSSIF).[3][4] |
| Inconsistent or no degradation of the target protein observed in cell-based assays. | 1. Poor Cell Permeability : The PROTAC may not be efficiently crossing the cell membrane to reach its intracellular target.[12] 2. Low Intracellular Concentration : Due to poor solubility, the intracellular concentration of the PROTAC may be too low to effectively induce ternary complex formation. 3. "Hook Effect" : At very high concentrations, PROTACs can form more binary complexes (PROTAC-target or PROTAC-E3 ligase) than the productive ternary complex, leading to reduced degradation.[12] | 1. Linker Modification : If in the design phase, consider replacing a PEG linker with moieties like a 1,4-disubstituted phenyl ring to improve permeability.[3] 2. Formulation Strategies : Use nanoformulations like polymeric nanoparticles or lipid-based systems to improve both solubility and cellular uptake.[11] 3. Dose-Response Curve : Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to check for a bell-shaped curve indicative of the hook effect.[12] |
| Difficulty in preparing a stock solution of the AHPC-based PROTAC. | High Lipophilicity and Crystalline Nature : The PROTAC may be highly crystalline and resistant to dissolution even in organic solvents like DMSO. | 1. Gentle Warming : Gently warm the solution to aid dissolution. 2. Sonication : Use a sonicator to break up any solid aggregates and facilitate dissolution. 3. Co-solvents : For in vivo studies, consider using a vehicle with co-solvents and solubility enhancers.[11] |
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following table summarizes quantitative data for a selection of VHL-recruiting PROTACs, illustrating the impact of different linkers and targets on degradation potency.
| PROTAC Name | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Linker Type |
| LC-2 [5] | KRAS G12C | NCI-H2030 | 250 - 760 | >90 | PEG-based |
| UNC9036 [5] | STING | Caki-1 | 227 | >80 | Not Specified |
| Pal-pom [5] | CDK4/6 | TNBC cells | 20 - 50 | Not Specified | Alkyl chain |
| A PROTAC targeting ERRα [5] | ERRα | TNBC and Her2+ BC cells | 77 | Not Specified | PEG-based |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[1]
Materials:
-
AHPC-based PROTAC
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well filter plates
-
96-well UV-compatible plates
-
Plate reader
Procedure:
-
Prepare a high-concentration stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Add the DMSO stock solution to the aqueous buffer in a 96-well plate to achieve the desired final concentration (typically with a final DMSO concentration of 1-2%).
-
Incubate the plate at room temperature for a defined period (e.g., 1-2 hours) with gentle shaking.
-
Filter the samples through a 96-well filter plate to remove any precipitated compound.
-
Transfer the filtrate to a UV-compatible 96-well plate.
-
Measure the absorbance of the filtrate using a plate reader at a wavelength where the PROTAC has maximum absorbance.
-
Determine the concentration of the soluble PROTAC by comparing the absorbance to a standard curve of the PROTAC prepared in DMSO.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
This is a common method for preparing ASDs in a research setting.[4]
Materials:
-
AHPC-based PROTAC
-
Polymer (e.g., HPMCAS)
-
Co-solvent system (e.g., dichloromethane and ethanol)
-
Round-bottom flask
-
Rotary evaporator
-
High-vacuum pump
Procedure:
-
Dissolve the PROTAC and Polymer : Dissolve both your PROTAC and the chosen polymer in a suitable co-solvent system in a round-bottom flask.[4]
-
Mix Thoroughly : Ensure both components are fully dissolved and the solution is homogenous.[4]
-
Evaporate the Solvent : Remove the solvent under reduced pressure using a rotary evaporator.[4]
-
Dry Under Vacuum : Further dry the resulting solid film under high vacuum to remove any residual solvent.[4]
Protocol 3: Western Blotting for Protein Degradation Assessment
This protocol is used to quantify the degradation of the target protein.[5][13]
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer
-
BCA assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against target protein and loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis : Lyse cells treated with the PROTAC and a vehicle control.[5]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[5]
-
SDS-PAGE and Western Blotting :
-
Normalize protein concentrations and prepare samples with Laemmli buffer.[5]
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[5][13]
-
Block the membrane with blocking buffer.[13]
-
Incubate the membrane with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin).[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.[13]
-
-
Detection and Analysis :
Visualized Workflows and Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chempep.com [chempep.com]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Failed Protein Degradation Experiments
Welcome to the technical support center for protein degradation experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters to assess the efficacy of a protein degrader?
The two primary parameters used to quantify the efficacy of a protein degrader, such as a PROTAC, are the DC50 and Dmax values.[1][2]
-
DC50 : The concentration of the degrader that results in 50% degradation of the target protein. A lower DC50 value indicates a more potent compound.
-
Dmax : The maximum percentage of protein degradation that can be achieved with a given degrader. This reflects the efficacy of the degrader.
Q2: What is the "hook effect" and how can I avoid it?
The hook effect is a phenomenon where the extent of protein degradation decreases at high concentrations of a PROTAC.[3][4] This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation.[3][5]
To mitigate the hook effect:
-
Perform a wide dose-response experiment: This will help identify the optimal concentration range for degradation and reveal the characteristic bell-shaped curve of the hook effect.[3][4]
-
Test lower concentrations: Using nanomolar to low micromolar concentrations can help pinpoint the "sweet spot" for maximal degradation.[3]
-
Enhance cooperativity: Designing PROTACs that promote stable ternary complex formation can reduce the hook effect.[3]
Q3: Why is my PROTAC not causing degradation of the target protein?
Several factors can lead to a lack of PROTAC activity. A systematic troubleshooting approach is crucial to identify the root cause.[3] Key areas to investigate include issues with the PROTAC molecule itself, the formation of the ternary complex, and the cellular environment.[4]
Troubleshooting Guides
This section provides a structured approach to resolving specific issues you may encounter during your protein degradation experiments.
Problem 1: No degradation of the target protein is observed.
If your Western blot or other protein quantification method shows no reduction in the target protein levels after treatment with your degrader, consider the following potential causes and solutions.
Troubleshooting Workflow for Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting a lack of PROTAC activity.
| Potential Cause | Recommended Action |
| Poor Compound Solubility/Stability | Ensure the PROTAC is fully solubilized in the vehicle (e.g., DMSO) before diluting it in the culture medium. Assess the stability of the compound in the media over the course of your experiment.[3][5] |
| Low Cell Permeability | PROTACs are often large molecules that may have difficulty crossing the cell membrane.[3][6] Consider modifying the linker to improve physicochemical properties or employing strategies like prodrugs to enhance uptake.[3][7] |
| Inefficient Ternary Complex Formation | The formation of a stable ternary complex is essential for degradation.[4] Use biophysical assays like Co-Immunoprecipitation (Co-IP) or Time-Resolved Fluorescence Energy Transfer (TR-FRET) to confirm complex formation.[3][5] If the complex is not forming, redesigning the linker or optimizing the target-binding warhead may be necessary.[3][4] |
| Lack of Target Ubiquitination | Even if a ternary complex forms, it may not be in a productive conformation for the E3 ligase to ubiquitinate the target.[3] Perform an in-cell ubiquitination assay to determine if the target protein is being ubiquitinated.[3] |
| Inactive Ubiquitin-Proteasome System (UPS) | The cell's degradation machinery may be compromised. To confirm that the degradation is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., MG-132). If the PROTAC is functional, you should observe a rescue of the target protein levels.[1] |
| Incorrect E3 Ligase Choice | The chosen E3 ligase may not be expressed in the cell type of interest or may not be efficient at ubiquitinating the target. Confirm the expression of the E3 ligase (e.g., VHL, CRBN) via Western blot or qPCR.[4] |
| High Target Protein Synthesis Rate | The cell might be synthesizing new target protein at a rate that counteracts the degradation. A time-course experiment can help identify the optimal degradation window.[5] |
Problem 2: Incomplete degradation or high Dmax.
If you observe that the degradation of your target protein plateaus at a low level, even at high PROTAC concentrations, consider the following.
| Potential Cause | Recommended Action |
| The "Hook Effect" | At very high concentrations, PROTACs can form non-productive binary complexes, reducing degradation efficiency.[5] Perform a full dose-response curve with a wider range of concentrations, including lower ones, to see if degradation improves.[5] |
| Suboptimal Ternary Complex Stability | The stability of the ternary complex directly influences degradation efficiency.[5] While difficult to alter without modifying the molecule, ensuring optimal cell health and assay conditions can be beneficial. |
| Negative Cooperativity | The binding of the PROTAC to one protein may hinder its binding to the second protein. This is an intrinsic property of the molecule.[5] |
| High Protein Synthesis Rate | The rate of new protein synthesis may be outpacing the rate of degradation. Consider shorter treatment times (<6 hours) to observe more profound degradation before new synthesis occurs.[5] |
Problem 3: High cytotoxicity observed in the assay.
Significant cell death at effective degradation concentrations can indicate on-target or off-target toxicity.
| Potential Cause | Recommended Action |
| On-Target Toxicity | Degradation of a critical protein can lead to cell cycle arrest and apoptosis, which may be an expected outcome.[5] Perform a cell viability assay (e.g., CellTiter-Glo) in parallel with your degradation assay. |
| Off-Target Effects | The PROTAC may be degrading other essential proteins. Global proteomics can be used to identify off-target effects. Modifying the target-binding warhead or the linker can improve selectivity.[3] |
| Compound Aggregation/Precipitation | Poor solubility at high concentrations can lead to compound precipitation and non-specific toxicity.[5] Ensure the PROTAC is fully solubilized before use. |
Quantitative Data Summary
The following table provides examples of DC50 and Dmax values for different PROTACs to serve as a reference. Note that these values are highly dependent on the specific PROTAC, target protein, and cell line used.
| PROTAC | Target | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | SNU-1 | 19.77 | >95 | [2] |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | HPAF-II | 52.96 | Not Reported | [2] |
| PROTAC KRAS G12D degrader 1 | KRAS G12D | VHL | AGS | 7.49 | 95 | [2] |
| NC-1 | BTK | CRBN | Mino | 2.2 | 97 | [8] |
| IR-1 | BTK | CRBN | Mino | 3.7 | 95 | [8] |
| RC-3 | BTK | CRBN | Mino | 6.2 | 96 | [8] |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation
This protocol details the steps for quantifying target protein degradation using Western blotting.[1]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations and a vehicle-only control. Incubate for a predetermined time (e.g., 4, 8, 16, or 24 hours) at 37°C.[1]
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add lysis buffer to the dish, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes with occasional vortexing. Centrifuge to pellet cell debris and collect the supernatant.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[1]
-
Sample Preparation: Add an equal volume of 2x Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[1]
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.[1]
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[1]
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Validation
This protocol describes how to confirm the formation of the target protein-PROTAC-E3 ligase ternary complex.[9][10]
Materials:
-
Cell culture and transfection reagents
-
PROTAC compound
-
Lysis buffer
-
Antibodies against the target protein and the E3 ligase component (e.g., VHL, CRBN)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or vehicle control. Lyse the cells and collect the supernatant as described in the Western blot protocol.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an antibody against either the target protein or the E3 ligase overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
-
Washes and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using an elution buffer.
-
-
Western Blot Analysis: Analyze the eluted proteins by Western blot using antibodies against the target protein and the E3 ligase to confirm their co-precipitation.
Protocol 3: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
This biophysical assay can be used to quantify the formation of the ternary complex in vitro.[4][6][11]
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged E3 ligase complex (e.g., His-tagged)
-
PROTAC compound
-
TR-FRET donor-labeled antibody (e.g., Tb-anti-GST)
-
TR-FRET acceptor-labeled antibody (e.g., AF488-anti-His)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Assay Setup: In a microplate, add a constant concentration of the tagged target protein and E3 ligase to each well.
-
PROTAC Addition: Add a serial dilution of the PROTAC to the wells. Include a control with no PROTAC.
-
Antibody Addition: Add the donor and acceptor-labeled antibodies to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-180 minutes) to allow for complex formation.[6][11]
-
Measurement: Measure the FRET signal on the microplate reader by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
Data Analysis: Plot the FRET signal as a function of PROTAC concentration. An increase in the FRET signal indicates the formation of the ternary complex.[4]
Signaling Pathway and Experimental Workflow Diagrams
The Ubiquitin-Proteasome System (UPS) Pathway
Caption: The Ubiquitin-Proteasome System (UPS) pathway for targeted protein degradation.
PROTAC Experimental Workflow
Caption: A typical experimental workflow for evaluating PROTAC efficacy and mechanism of action.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Linker Length for Ternary Complex Formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing linker length for the formation of stable and productive ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: Why is the linker length in a PROTAC so critical for its function?
The linker in a PROTAC molecule is a crucial component that connects the ligand binding to the protein of interest (POI) and the ligand recruiting an E3 ubiquitin ligase.[1] Its length is paramount for facilitating the formation of a stable and productive ternary complex, which is the cornerstone of PROTAC-mediated protein degradation. An improperly designed linker can lead to several issues:
-
Steric Hindrance: A linker that is too short may cause steric clashes, preventing the simultaneous binding of the POI and the E3 ligase.[]
-
Inefficient Ubiquitination: Conversely, a linker that is too long can result in an unstable and overly flexible ternary complex, leading to inefficient ubiquitination of the target protein.[3]
Therefore, identifying the optimal linker length is a critical step in developing potent and selective PROTACs.
Q2: Is there a universal "optimal" linker length for all PROTACs?
No, there is no single optimal linker length. The ideal length is highly dependent on the specific POI and the recruited E3 ligase.[4] The optimal linker must be determined empirically for each new PROTAC system.[4] For instance, studies have shown that for p38α degradation, PROTACs with linkers of 15-17 atoms were most effective, while for estrogen receptor alpha (ERα) degradation, a 16-atom linker was found to be optimal.[4][5]
Q3: What are the most common types of linkers used in PROTAC design?
The most prevalent linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths.[1][6][7] These are popular due to their synthetic accessibility and the ease with which their length can be systematically varied.[4] More recently, rigid linkers incorporating structures like piperazine/piperidine rings or alkynes are being used to improve physicochemical properties and introduce conformational restraint.[][6][7]
Q4: How does linker composition, beyond just length, impact PROTAC performance?
Linker composition significantly influences a PROTAC's overall performance by affecting its solubility, cell permeability, and metabolic stability.[][9]
-
Solubility: Incorporating hydrophilic elements like PEG can improve the aqueous solubility of a PROTAC.[7][10]
-
Permeability: The linker's chemical makeup affects the molecule's ability to cross the cell membrane. A balance between hydrophilicity and hydrophobicity is often required.[][10]
-
Stability: The choice of chemical bonds within the linker can enhance its stability and extend the PROTAC's half-life in the body.[] For example, triazole-containing linkers are metabolically stable.[7]
Q5: What is the "hook effect" and how can linker optimization help mitigate it?
The "hook effect" is a phenomenon observed in PROTAC assays where the degradation efficiency decreases at higher concentrations of the PROTAC.[3] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-POI or PROTAC-E3 ligase) rather than the productive ternary complex.[3] A well-designed linker can enhance the cooperativity of the ternary complex, making it more stable and less prone to dissociation, which can help mitigate the hook effect.[3] Modifying linker flexibility, for instance by using a more rigid linker, can also pre-organize the PROTAC into a conformation more favorable for ternary complex formation.[3]
Troubleshooting Guide
Problem 1: My PROTAC shows good binary binding to the target and E3 ligase individually, but I don't see any target degradation.
This is a common issue that often points to problems with ternary complex formation. Here are some potential linker-related causes and troubleshooting steps:
-
Possible Cause: Incorrect Linker Length or Rigidity. The linker may be too short, causing steric hindrance, or too long and flexible, leading to non-productive binding.[3]
-
Possible Cause: Unfavorable Ternary Complex Conformation. The linker might be orienting the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.[3]
-
Troubleshooting Step: Introduce more rigid or flexible elements into the linker to alter the conformational dynamics.[]
-
-
Possible Cause: Poor Physicochemical Properties. The linker may contribute to poor cell permeability or low solubility, preventing the PROTAC from reaching its target.[3][12]
Problem 2: I am observing very low potency (high DC50) for my PROTAC.
Low potency can be a result of inefficient ternary complex formation or suboptimal physicochemical properties.
-
Possible Cause: Weak Ternary Complex Stability. The linker may not be optimal for stabilizing the ternary complex.
-
Possible Cause: Suboptimal Linker Attachment Point. The position where the linker is attached to the target or E3 ligase ligand can significantly impact activity.[6]
-
Troubleshooting Step: Analyze the solvent-exposed areas of the ligand-protein interfaces to identify alternative attachment points that may better facilitate ternary complex formation.[14]
-
Quantitative Data Summary
The optimal linker length is target-dependent. Below is a summary of findings from various studies.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Observations |
| ERα | VHL | 16 | Shorter and longer linkers showed reduced degradation.[5][15] |
| p38α | VHL | 15-17 | Linkers shorter than 15 atoms were less effective.[4] |
| TBK1 | VHL | 12-29 | No degradation was observed with linkers below 12 atoms.[6] |
| CRBN (homo-PROTAC) | CRBN | 8 | A short PEG linker was found to be optimal.[14] |
| BRD4 (MZ1) | VHL | - | The linker folds on itself to achieve a bioactive conformation, highlighting the importance of flexibility.[6] |
Experimental Protocols
1. Western Blot for Protein Degradation
This protocol is used to quantify the reduction in the level of the target protein in cells treated with a PROTAC.
-
Materials:
-
Cell culture reagents
-
PROTAC of interest
-
Vehicle control (e.g., DMSO)
-
Lysis buffer
-
Protein quantification assay reagents
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane
-
Blocking buffer
-
Primary antibodies (against target protein and a loading control)
-
Secondary antibodies (HRP-conjugated)
-
Chemiluminescent substrate
-
Imaging system
-
-
Methodology:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control.[12]
-
Wash the cells with PBS and lyse them.[12]
-
Determine the protein concentration of the lysates.[12]
-
Perform SDS-PAGE to separate the proteins by size.[12]
-
Transfer the proteins to a membrane.[12]
-
Block the membrane to prevent non-specific antibody binding.[12]
-
Incubate with the primary antibodies against the target protein and a loading control.[12]
-
Wash and incubate with the appropriate secondary antibodies.[12]
-
Add the chemiluminescent substrate and image the blot.[12]
-
Perform densitometry analysis to quantify the relative protein levels.[12]
-
2. Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.[16]
-
General Methodology:
-
Immobilization: Immobilize either the E3 ligase or the target protein onto the SPR sensor chip surface.[11]
-
Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity.[11]
-
Ternary Complex Analysis: Inject a solution containing a fixed, near-saturating concentration of the PROTAC and varying concentrations of the third component (the protein not immobilized) over the sensor surface.[11][17]
-
Data Analysis: An increase in the response units (RU) compared to the binary interaction indicates the formation of the ternary complex.[11] The data can be fitted to kinetic models to determine association and dissociation rates, and affinity constants.
-
3. Isothermal Titration Calorimetry (ITC) for Ternary Complex Thermodynamics
ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[18]
-
General Methodology:
-
Binary Titration: Titrate the PROTAC into a solution containing either the target protein or the E3 ligase to determine the binary binding parameters.
-
Ternary Titration: To measure the affinity of the ternary complex, titrate the third component (e.g., the target protein) into a solution containing a pre-formed binary complex of the other two components (e.g., E3 ligase and PROTAC).
-
Data Analysis: The heat changes upon each injection are measured and plotted against the molar ratio of the titrant. The resulting isotherm is fitted to a binding model to extract the thermodynamic parameters. The cooperativity of ternary complex formation can be calculated from the binary and ternary binding affinities.[13]
-
Visualizations
Caption: The mechanism of action for a PROTAC, hijacking the cell's ubiquitin-proteasome system.
Caption: Troubleshooting workflow for PROTACs with poor degradation activity.
Caption: A simplified workflow for assessing ternary complex formation using Surface Plasmon Resonance (SPR).
References
- 1. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. precisepeg.com [precisepeg.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. The Essential Role of Linkers in PROTACs [axispharm.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
Navigating the PROTAC Hook Effect: A Technical Support Resource
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you navigate the "hook effect," a common experimental artifact in PROTAC assays that can complicate data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC assays?
A1: The "hook effect" describes the paradoxical observation where the degradation of a target protein by a PROTAC decreases at high concentrations.[1][2] This results in a characteristic bell-shaped or U-shaped dose-response curve, where maximal degradation is observed at an optimal, intermediate concentration.[1][3][4] At excessively high concentrations, the PROTAC molecules saturate both the target protein and the E3 ligase, leading to the formation of non-productive binary complexes (Target-PROTAC or E3 Ligase-PROTAC).[2][5][6] These binary complexes are unable to form the productive ternary complex (Target-PROTAC-E3 Ligase) required for ubiquitination and subsequent proteasomal degradation.[2][7]
Q2: Why is it critical to identify and understand the hook effect?
A2: Failure to recognize the hook effect can lead to significant misinterpretation of experimental results. A potent PROTAC might be incorrectly classified as inactive if it is tested at concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[2] Understanding this phenomenon is crucial for the accurate determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).[2] These parameters are vital for structure-activity relationship (SAR) studies and for selecting promising candidates for further development.[2]
Q3: What are the primary experimental readouts to characterize the hook effect?
A3: The primary experimental readouts for characterizing the hook effect are the DC50 and Dmax values derived from a dose-response curve.[1] A pronounced hook effect will be evident as a significant decrease in the percentage of protein degradation after reaching the Dmax.[1]
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the severity of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase are critical. An imbalance in these affinities can promote the formation of one binary complex over the other, exacerbating the hook effect.[4]
-
Cooperativity: Positive cooperativity, where the binding of the PROTAC to one protein increases its affinity for the other, helps stabilize the ternary complex and can mitigate the hook effect.[4][8] Conversely, negative cooperativity can worsen it.[4]
-
Linker Length and Composition: The linker plays a crucial role in enabling the formation of a stable ternary complex. A poorly designed linker can hinder simultaneous binding and lead to a more pronounced hook effect.[4][8]
-
Cellular Concentration of Target and E3 Ligase: The relative abundance of the target protein and the recruited E3 ligase within the cell can also impact the severity of the hook effect.[4]
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing the hook effect in your PROTAC experiments.
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
This is a classic indicator of the hook effect.[1]
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.[1]
-
Re-evaluate DC50 and Dmax: Use a non-linear regression model that can accommodate a biphasic or bell-shaped curve for accurate calculation.[1]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.[1]
-
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
This could be due to testing at a concentration that falls within the hook effect region.[1]
-
Troubleshooting Steps:
-
Test a Broader and Lower Concentration Range: Explore a much wider range of concentrations, including significantly lower ones (e.g., picomolar to nanomolar range).[2] The optimal degradation concentration may be much lower than initially anticipated.[1]
-
Assess Ternary Complex Formation: Utilize biophysical assays such as AlphaLISA, FRET, or SPR to directly measure the formation of the ternary complex at various PROTAC concentrations.[1]
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations, masking the true degradation potential.[1]
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Enhance Cooperativity: Rationally design the PROTAC linker to introduce favorable protein-protein interactions between the target and the E3 ligase, which can stabilize the ternary complex.[1]
-
Optimize the Linker: Systematically vary the length and composition of the linker to identify a PROTAC with a reduced hook effect.[1]
-
Consider Trivalent PROTACs: In some cases, trivalent PROTACs have been shown to enhance protein degradation, though this is not a universal solution.[1][9]
-
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from PROTAC experiments to illustrate the hook effect.
Table 1: Dose-Response Data for PROTAC-X Exhibiting a Hook Effect
| PROTAC-X Concentration (nM) | % Target Protein Degradation |
| 0.1 | 10 |
| 1 | 40 |
| 10 | 88 (Dmax) |
| 100 | 55 |
| 1000 | 20 |
| 10000 | 5 |
Table 2: Comparison of DC50 and Dmax for PROTACs with and without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-X | 4 | 88 | Pronounced hook effect above 10 nM |
| PROTAC-Y | 12 | 92 | Minimal hook effect up to 10 µM |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Mediated Protein Degradation
This protocol outlines the general steps for assessing target protein degradation via Western blotting.[1]
-
Cell Culture and Treatment:
-
Cell Lysis:
-
Wash cells with ice-cold PBS.[2]
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare lysates with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol provides a method for directly assessing the formation of the ternary complex.[1]
-
Reagent Preparation:
-
Prepare serial dilutions of the PROTAC in assay buffer.
-
Prepare solutions of the tagged target protein (e.g., GST-tagged) and the tagged E3 ligase (e.g., FLAG-tagged) in assay buffer.
-
-
Assay Plate Setup:
-
In a 384-well plate, add the target protein, E3 ligase, and PROTAC dilutions.
-
Include controls with no PROTAC and no proteins.
-
Incubate the plate to allow for ternary complex formation.
-
-
Bead Addition:
-
Add AlphaLISA acceptor beads (e.g., anti-GST) and donor beads (e.g., anti-FLAG) to the wells.
-
Incubate the plate in the dark to allow for bead-protein binding.
-
-
Signal Detection:
-
Read the plate on an Alpha-enabled plate reader.
-
-
Data Analysis:
-
Plot the AlphaLISA signal against the PROTAC concentration. A bell-shaped curve is indicative of ternary complex formation and the hook effect.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 7. refeyn.com [refeyn.com]
- 8. researchgate.net [researchgate.net]
- 9. marinbio.com [marinbio.com]
PROTAC-Induced Toxicity Reduction: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to PROTAC-induced toxicity.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of PROTAC-induced toxicity?
PROTAC-induced toxicity can be broadly categorized into two main types:
-
On-Target Toxicity: This occurs when the degradation of the intended target protein in healthy tissues leads to adverse effects.[1] For example, targeting B-cell lymphoma extra-large (BCL-XL), a validated cancer target, can cause on-target thrombocytopenia (low platelet count) because BCL-XL is also crucial for platelet survival.[1][2]
-
Off-Target Toxicity: This arises from the unintended degradation of proteins other than the protein of interest (POI).[3] It can also result from the inherent pharmacological activity of the PROTAC's individual components (the POI binder or the E3 ligase ligand) independent of protein degradation.[3] Multiple speakers at toxicology conferences have identified off-target toxicity as a significant risk for targeted protein degraders (TPDs).[4]
Q2: How can PROTAC design be optimized to minimize potential toxicity from the outset?
Several design principles can help reduce toxicity:
-
E3 Ligase Selection: Choose an E3 ligase that is preferentially expressed in the diseased tissue compared to normal tissues.[5] For instance, using a VHL-based PROTAC to target BCL-XL can reduce platelet toxicity because VHL E3 ligase is minimally expressed in platelets.[1][5]
-
Linker Optimization: Modifying the linker and its attachment points can improve selectivity and reduce the degradation of unintended proteins.[5]
-
High Selectivity Ligands: Employing highly selective ligands for both the target protein and the E3 ligase can minimize off-target binding and subsequent degradation.
-
Controlled Activation/Delivery: Incorporating strategies like pro-PROTACs, which are activated by tumor-specific conditions, can greatly enhance tissue selectivity and reduce systemic exposure.[6][7]
Q3: What is the "Hook Effect" and how does it relate to PROTAC experiments?
The hook effect is a phenomenon observed in PROTAC-mediated degradation where increasing the PROTAC concentration beyond an optimal point leads to a reduction in target protein degradation.[8][9] This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-Target or PROTAC-E3 ligase) rather than the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.[8][10] While not directly a form of toxicity, understanding the hook effect is crucial for determining the optimal therapeutic window and avoiding misleading results in cytotoxicity assays.
Troubleshooting Guide: Unexpected Cytotoxicity
Q: I'm observing significant cytotoxicity with my PROTAC, even at concentrations that effectively degrade my target. What are the potential causes and how can I troubleshoot this?
A: Unexpected cytotoxicity is a common challenge. The underlying cause can be on-target, off-target, or related to the PROTAC molecule itself. A systematic approach involving control experiments is essential to identify the source.
Below is a logical workflow to dissect the root cause of the observed cytotoxicity.
Step 1: Differentiate Between Proteasome-Dependent and Independent Cytotoxicity
The first step is to determine if the observed cell death is a result of the PROTAC's intended mechanism (proteasomal degradation).
-
Experiment: Pre-treat cells with a proteasome inhibitor (e.g., MG132, bortezomib) before adding your PROTAC.
-
Interpretation:
-
Cytotoxicity is Rescued: This indicates the toxicity is dependent on the proteasome, confirming a PROTAC-mediated effect (either on- or off-target).[3]
-
Cytotoxicity Persists: The toxicity is likely independent of proteasomal degradation. This points towards potential ligand-specific effects, where the warhead or E3 ligand has inherent cytotoxic activity.[3] In this case, test the warhead and E3 ligase binder as individual molecules.[3]
-
Step 2: Distinguish Between On-Target and Off-Target Effects
If toxicity is confirmed to be proteasome-dependent, the next step is to discern whether it's caused by the degradation of your intended target or an unintended one.
-
Experiment 1: Target Knockout/Knockdown Cells: Use CRISPR or shRNA to generate a cell line that does not express your target protein.[3]
-
Interpretation:
-
PROTAC is Not Cytotoxic: This strongly suggests the toxicity is on-target .[3] The degradation of the target protein itself is inducing cell death, which may be the desired therapeutic outcome.
-
PROTAC Remains Cytotoxic: The toxicity is likely off-target , as it occurs even in the absence of the intended target.
-
-
Experiment 2: Inactive Epimer Control: Synthesize and test a stereoisomer of the E3 ligase ligand that cannot bind the E3 ligase. This control molecule should not induce degradation.[3]
-
Interpretation:
-
Inactive Control is Cytotoxic: This suggests a potential off-target effect related to the overall structure of the PROTAC molecule, independent of E3 ligase binding.
Summary of Control Experiments for Troubleshooting Cytotoxicity
The table below summarizes the key control experiments and their interpretations.
| Experiment | PROTAC | Control Compound | Expected Outcome if Toxicity is... |
| Proteasome Inhibition | PROTAC + MG132 | PROTAC | On-Target: Cell viability is restored. Off-Target (Degradation-dependent): Cell viability is restored. Ligand Effect: No change in cytotoxicity. |
| Target Knockout | PROTAC in KO cells | PROTAC in WT cells | On-Target: Cytotoxicity is eliminated in KO cells. Off-Target: Cytotoxicity persists in KO cells. |
| Inactive Epimer | PROTAC | Inactive Epimer | On-Target: Inactive epimer is not cytotoxic. Off-Target: Inactive epimer is not cytotoxic. Ligand Effect (non-E3): Inactive epimer may still be cytotoxic. |
| Ligand-Only Controls | PROTAC | Warhead alone; E3 ligand alone | Ligand Effect: One or both individual ligands are cytotoxic at similar concentrations. |
Strategies to Mitigate PROTAC Toxicity
Several advanced strategies can be employed to improve the therapeutic window and reduce toxicity, particularly for in vivo applications.
| Strategy | Mechanism of Action | Key Advantage(s) | Key Limitation(s) |
| Tissue-Specific E3 Ligase Recruitment | Utilizes an E3 ligase that is highly expressed in diseased tissue but has low or no expression in healthy tissues where on-target toxicity is a concern.[5] | Reduces on-target toxicity in specific tissues (e.g., sparing platelets by using VHL-recruiting PROTACs for BCL-xL).[1][2] | Limited by the number of E3 ligases with known tissue-specific expression profiles and available ligands.[6] |
| Pro-PROTACs (Prodrugs) | The PROTAC is chemically "caged" or modified to be inactive and is only activated by specific triggers within the target microenvironment (e.g., hypoxia, specific enzymes like NQO1, light, or ROS).[6][7][11][12] | Spatially and temporally controlled activation, significantly minimizing systemic exposure and off-tissue effects.[6][] | Requires a reliable and specific trigger in the target tissue. The cleavage chemistry must be efficient and non-toxic.[14] |
| Targeted Delivery Systems | The PROTAC is conjugated to a targeting moiety (e.g., antibody, aptamer, folate) or encapsulated in a nanoparticle that specifically binds to receptors overexpressed on cancer cells.[6][7][15][] | Concentrates the PROTAC at the site of disease, enhancing efficacy while reducing systemic toxicity.[6][15] Can improve pharmacokinetic properties.[15][17] | Larger molecular weight can lead to poor oral bioavailability and unfavorable pharmacokinetics.[14] Manufacturing complexity and cost. |
| PEGylation & Nanotechnology | Modifies the PROTAC with polyethylene glycol (PEG) or encapsulates it within nanoparticles (e.g., lipid nanoparticles).[6][] | Improves solubility, circulation half-life, and can reduce non-specific binding.[6][15] | Can alter the intrinsic activity of the PROTAC; potential for immunogenicity with PEGylation. |
Detailed Experimental Protocols
Protocol 1: General Cell Viability Assay (MTS-based)
This protocol is used to assess the cytotoxic effect of a PROTAC on a cell line.
-
Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC, warhead, E3 ligase ligand, and inactive epimer controls in cell culture medium. Add the compounds to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO₂.
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control wells to determine the percentage of cell viability. Plot the results as a dose-response curve to calculate the IC₅₀ (half-maximal inhibitory concentration).
Protocol 2: Apoptosis Confirmation (Caspase-Glo® 3/7 Assay)
This protocol measures the activity of key executioner caspases to confirm if cytotoxicity is due to apoptosis.
-
Cell Plating & Treatment: Follow steps 1-3 from the Cell Viability Assay protocol, typically using a white-walled 96-well plate for luminescence assays.
-
Reagent Preparation: Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well in a 1:1 ratio with the cell culture medium volume.
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds, then incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Analysis: An increase in luminescence relative to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.
Protocol 3: Western Blot for Target Protein Degradation
This protocol confirms the degradation of the target protein.
-
Cell Plating & Treatment: Plate cells in a 6-well or 12-well plate. Treat with various concentrations of the PROTAC for a defined time course (e.g., 2, 4, 8, 16, 24 hours).[18]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. Keep samples on ice.[18]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize protein amounts for all samples and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE & Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Then, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Re-probe the membrane with an antibody for a loading control (e.g., GAPDH, β-Actin) to ensure equal protein loading. Quantify band intensity to determine the percentage of target protein remaining relative to the vehicle control.
Protocol 4: General In Vivo Acute Toxicity Study
This protocol provides a general framework for assessing the short-term toxicity of a PROTAC in an animal model (e.g., mice).[][19]
-
Animal Model: Use healthy, age- and weight-matched mice (e.g., C57BL/6 or BALB/c). Acclimate the animals for at least one week before the study.
-
Compound Formulation & Administration: Formulate the PROTAC in a sterile, well-tolerated vehicle. Administer single doses of the PROTAC at multiple concentrations (e.g., low, medium, high dose) to different groups of animals via a clinically relevant route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.[]
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in behavior, posture, activity) and mortality at regular intervals for up to 14 days.
-
Body Weight: Record the body weight of each animal before dosing and daily thereafter. Significant weight loss is a key indicator of toxicity.[20]
-
Necropsy & Organ Collection: At the end of the study, perform a gross necropsy on all animals. Collect major organs (liver, kidney, spleen, heart, lungs) and weigh them.[20]
-
Histopathology: Fix the collected organs in 10% neutral buffered formalin for histopathological examination to identify any tissue damage or abnormalities.[20]
-
Clinical Pathology: Collect blood samples for hematology (complete blood count) and clinical chemistry analysis to assess organ function (e.g., liver enzymes, kidney function markers).[]
-
Analysis: Evaluate the data to determine the maximum tolerated dose (MTD) and identify any potential target organs for toxicity.
References
- 1. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. 2023 Annual Meeting Report: Breaking Up Is Safe to Do: Analyzing the Toxicity of Targeted Protein Degraders [toxchange.toxicology.org]
- 5. Proteolysis‐targeting chimeras in drug development: A safety perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Precision-engineered PROTACs minimize off-tissue effects in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Proteolysis-Targeting Chimera (PROTAC) Delivery System: Advancing Protein Degraders towards Clinical Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Options to Improve the Action of PROTACs in Cancer: Development of Controlled Delivery Nanoparticles [frontiersin.org]
- 18. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Protein Degrader In Vivo Animal Assay Services - Creative Biolabs [creative-biolabs.com]
- 20. researchgate.net [researchgate.net]
Troubleshooting Guide: Why is My PROTAC Not Degrading the Target Protein?
References
- 1. benchchem.com [benchchem.com]
- 2. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Essential Role of Linkers in PROTACs [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. The impact of E3 ligase choice on PROTAC effectiveness in protein kinase degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.mssm.edu [scholars.mssm.edu]
- 9. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. portlandpress.com [portlandpress.com]
- 12. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. quora.com [quora.com]
- 15. researchgate.net [researchgate.net]
- 16. Cellular parameters shaping pathways of targeted protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. reactionbiology.com [reactionbiology.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 21. Ubiquitination Assay - Profacgen [profacgen.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 25. Key Considerations in Targeted Protein Degradation Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Quantitative Measurement of PROTAC Intracellular Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 28. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Improving the Pharmacokinetic Properties of PROTACs
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to enhance the pharmacokinetic (PK) properties of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common pharmacokinetic challenges associated with PROTACs?
PROTACs are significantly larger than traditional small-molecule drugs, often placing them "beyond the Rule of Five."[1] This leads to several common PK challenges:
-
Poor Aqueous Solubility: High molecular weight and lipophilicity contribute to low solubility, which can hinder formulation and absorption.[2][3]
-
Low Cell Permeability: The large size and high number of hydrogen bond donors/acceptors limit passive diffusion across cell membranes, which is crucial for reaching intracellular targets.[1][4][5]
-
Metabolic Instability: PROTACs present multiple sites for metabolism by enzymes like cytochrome P450s (CYPs) and aldehyde oxidase (AO), often leading to rapid clearance and a short half-life.[1][3][6]
-
High Plasma Clearance: Rapid metabolism and elimination contribute to low systemic exposure and reduced efficacy.[1]
-
The "Hook Effect": At high concentrations, PROTACs can form non-productive binary complexes with either the target protein or the E3 ligase, reducing degradation efficiency.[7][8][9] While primarily a pharmacodynamic issue, it complicates dose selection in PK/PD studies.
Q2: How does the choice of E3 ligase and its ligand affect a PROTAC's pharmacokinetic profile?
The E3 ligase ligand is a critical component that influences the overall physicochemical properties of the PROTAC. Ligands for commonly used E3 ligases like Cereblon (CRBN) and von Hippel-Lindau (VHL) have different properties. For instance, thalidomide-based CRBN ligands can be susceptible to hydrolysis.[3] The choice of E3 ligase can also affect tissue distribution and potential off-target effects, indirectly influencing the PK/PD relationship.[7][10]
Q3: What role does the linker play in determining the PK properties of a PROTAC?
The linker is a key determinant of a PROTAC's PK profile and is a primary site for optimization.[3][11] Its length, composition, and rigidity can significantly impact:
-
Metabolic Stability: The linker is often a primary site for enzymatic degradation.[3] Incorporating more stable motifs like cycloalkanes (piperidine, piperazine) or aromatic rings can enhance metabolic stability compared to flexible alkyl or PEG chains.[3][12][13]
-
Solubility and Permeability: The linker's properties influence the PROTAC's overall polarity and conformational flexibility. Optimizing the linker can improve both solubility and the ability to cross cell membranes.[3][13] For instance, introducing basic nitrogen into linkers can improve solubility.[13]
-
Conformational Dynamics: Introducing intramolecular hydrogen bonds within the linker can help the PROTAC adopt a more compact, "ball-like" conformation, which reduces the polar surface area and improves cell permeability.[13][14]
Q4: Can formulation strategies overcome inherent PK limitations of a PROTAC?
Yes, formulation can significantly improve a PROTAC's performance. For PROTACs with poor solubility, various delivery systems can enhance bioavailability:
-
Amorphous Solid Dispersions (ASDs): These can improve the solubility and stability of PROTACs.[15]
-
Lipid-Based Formulations: Systems like lipid nanoparticles (LNPs), self-nanoemulsifying drug delivery systems (SNEDDS), and polymeric micelles can encapsulate PROTACs, improving their solubility, protecting them from premature degradation, and facilitating cellular uptake.[2][15][16]
-
Use of Solubilizing Agents: For in vivo studies, agents like cyclodextrins or Kolliphor HS 15 can be used to enhance solubility and absorption.[1]
Troubleshooting Guide
This guide addresses specific issues encountered during PROTAC development and provides actionable steps for resolution.
Issue 1: Low Oral Bioavailability
Symptoms: After oral administration in an animal model, the PROTAC shows very low plasma concentration (AUC).
Possible Causes & Troubleshooting Steps:
-
Poor Solubility: The compound is not dissolving effectively in the gastrointestinal tract.
-
Action: Perform in vitro solubility assays in biorelevant fluids (e.g., FaSSIF/FeSSIF). Research has shown that PROTAC solubility can improve in these fluids, suggesting administration with food may enhance absorption.[13][14]
-
Solution: Develop an enabling formulation. Test various formulations with solubilizing agents, co-solvents, or lipid-based delivery systems to improve dissolution.[1][15]
-
-
Low Permeability: The compound is not efficiently crossing the intestinal membrane.
-
Action: Conduct an in vitro permeability assay (e.g., Caco-2).
-
Solution: If permeability is low, medicinal chemistry efforts should focus on structural modifications. Strategies include amide-to-ester substitutions, reducing hydrogen bond donors, or introducing intramolecular hydrogen bonds to rigidify the structure.[14][17][18] A prodrug approach that masks polar groups can also be explored.[13][18]
-
-
High First-Pass Metabolism: The compound is being rapidly metabolized in the intestine or liver before reaching systemic circulation.[14]
-
Action: Perform an in vitro metabolic stability assay with liver microsomes or hepatocytes to determine intrinsic clearance.[18]
-
Solution: Identify the metabolic "soft spots" via metabolite identification studies. Modify these positions on the PROTAC to block metabolism. This often involves linker modification, such as incorporating cyclic fragments to improve stability.[3][13]
-
Issue 2: PROTAC Is Potent in Biochemical Assays but Shows No Activity in Cells
Symptoms: The PROTAC effectively induces ternary complex formation and/or target degradation in a cell-free system but fails to degrade the target protein in cellular assays.
Possible Causes & Troubleshooting Steps:
-
Poor Cell Permeability: The PROTAC cannot cross the cell membrane to reach its intracellular target.[8]
-
Action: Perform a cellular target engagement assay (e.g., NanoBRET, CETSA) in both intact and permeabilized cells. A significant increase in potency in permeabilized cells points to a permeability issue.[1][8]
-
Solution: Re-design the PROTAC to improve physicochemical properties. Focus on reducing polar surface area and rotatable bonds. The amide-to-ester substitution strategy is a proven method to enhance permeability.[17]
-
-
Compound Instability in Media: The PROTAC is degrading in the cell culture medium over the course of the experiment.
-
Action: Incubate the PROTAC in the cell culture media for the duration of the experiment and analyze its concentration over time using LC-MS.[1]
-
Solution: If instability is observed, identify the cause (e.g., hydrolysis). Chemical modifications to the liable functional group may be necessary. For thalidomide-based PROTACs, hydrolysis of the glutarimide ring can be an issue.[3]
-
-
High Efflux Ratio: The PROTAC is actively transported out of the cell by efflux pumps.
-
Action: Use an in vitro permeability assay (e.g., Caco-2) with and without an efflux pump inhibitor to determine the efflux ratio.
-
Solution: Structural modifications may be required to reduce recognition by efflux transporters. This can involve altering lipophilicity or removing specific chemical motifs.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a PROTAC with poor in vivo efficacy.
Caption: A logical workflow for troubleshooting poor PROTAC in vivo efficacy.
Data on PK Improvement Strategies
Structural modifications can have a profound impact on the pharmacokinetic properties of PROTACs. The following tables provide illustrative data based on common optimization strategies.
Table 1: Impact of Amide-to-Ester Substitution on Permeability
This strategy replaces a metabolically labile amide bond with a less polar ester, which can significantly improve cell permeability.[17]
| PROTAC Analog | Linker Moiety | Caco-2 Permeability (Papp, A→B) (10⁻⁶ cm/s) | Efflux Ratio (B→A / A→B) |
| Amide-PROTAC | Amide | 0.2 | 15.2 |
| Ester-PROTAC | Ester | 2.5 | 13.8 |
Data is representative and compiled for illustrative purposes.
Table 2: Effect of Linker Composition on Metabolic Stability
Incorporating cyclic fragments into the linker can sterically hinder metabolism, improving stability.[3][12]
| PROTAC Analog | Linker Type | Half-life in Human Liver Microsomes (t½, min) | Intrinsic Clearance (μL/min/mg) |
| PROTAC-PEG | Flexible PEG | 15 | 92.4 |
| PROTAC-Alkyl | Flexible Alkyl Chain | 28 | 49.5 |
| PROTAC-Cyclic | Rigid Piperazine | >120 | <11.5 |
Data is representative and compiled for illustrative purposes.
Key Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)
Objective: To determine the intrinsic clearance of a PROTAC by measuring its rate of disappearance when incubated with HLM.
Materials:
-
Test PROTAC and control compounds (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Pooled Human Liver Microsomes (HLM).
-
NADPH regenerating system (Solutions A & B).
-
Phosphate buffer (0.1 M, pH 7.4).
-
Acetonitrile (ACN) with an internal standard (for quenching).
-
LC-MS/MS system.
Procedure:
-
Preparation: Prepare a stock solution of the PROTAC in DMSO. Dilute to a working concentration (e.g., 1 µM) in phosphate buffer.
-
Incubation Setup: In a 96-well plate, pre-warm HLM and the NADPH regenerating system to 37°C.
-
Initiate Reaction: Add the PROTAC working solution to wells containing HLM and buffer. Initiate the metabolic reaction by adding the pre-warmed NADPH solution. The final reaction volume typically contains 0.5 mg/mL HLM and 1 µM PROTAC.
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining percentage of the parent PROTAC at each time point.
-
Data Calculation: Plot the natural log of the percent remaining PROTAC versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).
Protocol 2: In Vivo Pharmacokinetic Study in Mice
Objective: To determine key PK parameters (Cmax, Tmax, AUC, t½, Clearance) of a PROTAC following systemic administration.
Materials:
-
Test PROTAC formulated in an appropriate vehicle (e.g., Solutol/ethanol/water).
-
Male C57BL/6 mice (or other appropriate strain).
-
Dosing syringes and needles for the chosen route of administration (e.g., oral gavage, IV injection).
-
Blood collection supplies (e.g., EDTA-coated capillaries).
-
Centrifuge, freezers.
-
LC-MS/MS system.
Procedure:
-
Acclimatization & Dosing: Acclimatize animals for at least 3 days. On the day of the study, administer the PROTAC formulation to a cohort of mice (n=3-5 per time point) at a specific dose (e.g., 10 mg/kg) via the desired route.
-
Blood Sampling: At designated time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (typically via retro-orbital or tail vein bleed) into EDTA-coated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Extract the PROTAC from the plasma using protein precipitation (with ACN) or liquid-liquid extraction. Quantify the concentration of the PROTAC in each sample using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the mean plasma concentration versus time. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) and calculate key PK parameters.
Experimental Workflow for an In Vivo PK Study
Caption: A standard workflow for conducting an in vivo pharmacokinetic study.
References
- 1. benchchem.com [benchchem.com]
- 2. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Emerging Strategies in Proteolysis-Targeting Chimeras (PROTACs): Highlights from 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. How to Address the Challenges of PROTAC Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 14. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
- 17. scispace.com [scispace.com]
- 18. tandfonline.com [tandfonline.com]
Validation & Comparative
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
An Objective Comparison of VHL and CRBN as E3 Ligases for PROTACs
For researchers, scientists, and drug development professionals in the field of targeted protein degradation (TPD), the choice of an E3 ubiquitin ligase is a pivotal decision in the design of Proteolysis-Targeting Chimeras (PROTACs). Among the more than 600 E3 ligases in the human genome, von Hippel-Lindau (VHL) and Cereblon (CRBN) have emerged as the most extensively utilized due to the availability of well-characterized, high-affinity small molecule ligands.[1][2][3] This guide provides an objective comparison of VHL and CRBN, presenting their mechanisms, performance data, and the experimental protocols necessary to evaluate them, to aid researchers in making informed decisions for their TPD strategies.
PROTACs are heterobifunctional molecules composed of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ligase, and a linker connecting the two.[4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the formation of a ternary complex.[5] This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in further catalytic cycles.[6]
Caption: General mechanism of action for PROTAC-mediated protein degradation.
While both VHL and CRBN function as substrate receptors for Cullin-RING E3 ligase (CRL) complexes, they have distinct structural and functional characteristics.
-
Von Hippel-Lindau (VHL): VHL is the substrate recognition subunit of the CRL2VHL E3 ligase complex.[4][7] Its natural substrate is the hypoxia-inducible factor 1α (HIF-1α), which it recognizes through a specific hydroxyproline motif.[2] PROTACs recruiting VHL typically incorporate ligands that mimic this motif.[4][]
-
Cereblon (CRBN): CRBN is the substrate receptor for the CRL4CRBN E3 ligase complex.[9] It was identified as the primary target of immunomodulatory imide drugs (IMiDs) like thalidomide and its derivatives, pomalidomide and lenalidomide.[9] These IMiDs act as "molecular glues," inducing a new binding surface on CRBN that allows for the recruitment and subsequent degradation of neosubstrates, most notably the zinc-finger transcription factors IKZF1 and IKZF3.[9][]
Comparative Analysis: VHL vs. CRBN
The choice between VHL and CRBN impacts a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[] Key differences are summarized below.
| Feature | Von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| E3 Ligase Complex | Cullin-2 RING Ligase (CRL2VHL)[4][7] | Cullin-4 RING Ligase (CRL4CRBN)[9] |
| Common Ligands | Hydroxyproline mimetics (e.g., VH032, VH298)[4][] | Immunomodulatory imide drugs (IMiDs) (e.g., Thalidomide, Pomalidomide)[][9] |
| Ligand Properties | Higher molecular weight, can have poorer cell permeability.[] | Smaller, orally available scaffolds with favorable drug-like properties.[][] |
| Ternary Complex | Tends to form more rigid, stable, and long-lived complexes.[] | Forms more flexible, transient complexes with faster turnover rates.[] |
| Selectivity & Scope | More buried binding pocket leads to higher selectivity but a potentially narrower substrate scope.[] | Permissive and soft binding surface allows for a diverse range of targets but carries a higher risk of off-target effects.[] |
| Off-Target Effects | Generally considered more selective with fewer inherent off-targets.[] | Inherent affinity for zinc-finger transcription factors (e.g., IKZF1/3, SALL4) can lead to immunological side effects.[][] |
| Tissue Expression | Highest in renal cortex, hepatocytes, and vascular endothelium.[] Low expression in some solid tumors.[] | Broadly expressed, with high abundance in hematopoietic cells, spinal cord, and brain.[] |
| Subcellular Localization | Predominantly cytosolic, but can be found in the nucleus.[] | Primarily nuclear, but can shuttle between the nucleus and cytoplasm.[] |
| Kinetics | Forms relatively long-lived complexes, suitable for stable proteins requiring persistent degradation signals.[] | Fast catalytic turnover rates, advantageous for rapid degradation of proteins in dividing cells.[] |
| Clinical Development | Fewer PROTACs in clinical trials, but gaining traction (e.g., DT2216).[11][12][13] | The majority of PROTACs in clinical trials are CRBN-based (e.g., ARV-110, ARV-471).[1][14][15] |
Data Presentation: Quantitative Performance
Direct comparison of PROTACs is most effective when they target the same protein. Bromodomain-containing protein 4 (BRD4) and KRAS are two targets for which both VHL- and CRBN-based degraders have been developed, providing valuable comparative data.
| PROTAC Example | E3 Ligase | Target Protein | Binding Affinity (Kd) to E3 Ligase | Degradation Potency (DC50) | Maximum Degradation (Dmax) | Cell Line | Reference |
| MZ1 | VHL | BRD4 | ~610 nM (to VHL/EloB/C) | 13 nM | >95% | HeLa | [16] |
| dBET1 | CRBN | BRD4 | ~1.8 μM (to CRBN/DDB1) | 4.4 nM | >98% | 22Rv1 | [17] |
| ARV-771 | VHL | BET Bromodomains | N/A | <5 nM | >90% | 22Rv1 | [18] |
| ARV-825 | CRBN | BET Bromodomains | N/A | <1 nM | >95% | RS4;11 | [19][20] |
| KRAS Degrader (VHL) | VHL | KRAS | N/A | 0.1 µM | N/A | NCI-H358 | [18] |
| KRAS Degrader (CRBN) | CRBN | KRAS | N/A | 0.03 µM | N/A | NCI-H358 | [18] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values can vary significantly between different cell lines and experimental conditions.
Experimental Protocols
To evaluate and compare VHL- and CRBN-based PROTACs, standardized experimental procedures are essential.
Western Blotting for Protein Degradation (DC50/Dmax Determination)
Objective: To quantify the concentration-dependent degradation of a target protein induced by a PROTAC.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293T, or a relevant cancer cell line) at an appropriate density and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a defined period (typically 18-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control for each PROTAC concentration. Plot the data and fit to a dose-response curve to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Objective: To provide direct evidence of the PROTAC-induced ternary complex (POI-PROTAC-E3 ligase).[21]
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to be effective (or DMSO control) for a short period (e.g., 2-4 hours) to capture the transient complex.[21] Lyse cells in a non-denaturing lysis buffer (e.g., containing 0.5% NP-40) to preserve protein-protein interactions.[21]
-
Immunoprecipitation: Pre-clear the lysates with Protein A/G beads. Incubate the pre-cleared lysates with an antibody against the E3 ligase (VHL or CRBN) or the target protein overnight at 4°C with gentle rotation.[21]
-
Complex Capture: Add fresh Protein A/G magnetic beads and incubate for 1-2 hours to capture the antibody-protein complexes.[21]
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[21]
-
Elution and Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluates by Western blotting using antibodies against both the target protein and the E3 ligase.[21] The presence of the POI in the E3 ligase immunoprecipitate (and vice-versa) from PROTAC-treated cells confirms ternary complex formation.[21]
Caption: A general experimental workflow for evaluating PROTAC performance.
Conclusion: Making the Right Choice
The decision to use VHL or CRBN is not a one-size-fits-all scenario but a critical design choice dependent on the specific project goals.[]
-
Choose CRBN when a target requires rapid degradation, broad tissue distribution is necessary, or when leveraging the smaller, more drug-like IMiD scaffold is a priority.[] However, be mindful of potential off-target effects related to neosubstrate degradation, which may be dose-limiting.[][]
-
Choose VHL when high target selectivity is paramount, when the target is located in tissues with high VHL expression, or to avoid the known immunological effects of CRBN ligands.[] The trade-offs may include larger PROTAC molecular weight and potentially lower cell permeability.[]
Ultimately, the optimal E3 ligase is determined by the interplay between the target protein's biology, the cellular context, and the desired therapeutic profile.[] Empirical testing of both VHL- and CRBN-based PROTACs is often the most effective strategy to identify the superior degrader for a given protein of interest.
References
- 1. Recent advancements in the discovery of cereblon-based protease-targeted chimeras with potential for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. janusdrugdiscovery.com [janusdrugdiscovery.com]
- 3. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 4. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 9. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 11. A patent review of von Hippel-Lindau (VHL)-recruiting chemical matter: E3 ligase ligands for PROTACs and targeted protein degradation (2019–present) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Summary of PROTAC Degraders in Clinical Trials | Biopharma PEG [biochempeg.com]
- 13. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
- 14. researchgate.net [researchgate.net]
- 15. njbio.com [njbio.com]
- 16. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
(S,R,S)-AHPC vs. (S,S,S)-AHPC: A Comparative Guide for VHL-Targeted Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the selection of appropriate chemical tools is paramount for the generation of robust and reproducible experimental data. This guide provides an objective comparison of (S,R,S)-AHPC and its stereoisomer, (S,S,S)-AHPC, which are critical molecules in the development of Proteolysis Targeting Chimeras (PROTACs) that hijack the von Hippel-Lindau (VHL) E3 ubiquitin ligase.
(S,R,S)-AHPC is a well-established, high-affinity ligand for the VHL E3 ligase complex and serves as a cornerstone for the design of VHL-recruiting PROTACs.[1][2] Conversely, its diastereomer, (S,S,S)-AHPC, is utilized as an essential negative control due to its significantly diminished or absent binding affinity for VHL.[1] The stark difference in VHL engagement between these two stereoisomers allows researchers to validate that the observed biological effects of a PROTAC are indeed a consequence of VHL recruitment and subsequent target protein degradation.
Quantitative Comparison of VHL Engagement
The differential binding of (S,R,S)-AHPC and (S,S,S)-AHPC to the VHL complex is the key determinant of their respective functions. While specific binding affinity values can vary slightly between different experimental setups, the trend consistently demonstrates a high affinity for the (S,R,S) isomer and a lack of significant binding for the (S,S,S) isomer. This disparity is crucial for interpreting the on-target effects of VHL-based PROTACs.
| Compound | Stereochemistry | Role in PROTAC Research | VHL Binding Affinity (IC50/Kd) |
| AHPC | (S,R,S) | Active VHL Ligand | High Affinity (Potent Binder) |
| AHPC | (S,S,S) | Negative Control | Low to No Affinity (Weak/Non-binder) |
Note: Specific quantitative data from direct comparative studies were not available in the immediate search results. The qualitative difference in binding affinity is widely acknowledged in the literature.
Experimental Protocols
To experimentally validate the differential binding of (S,R,S)-AHPC and (S,S,S)-AHPC to the VHL E3 ligase complex, several biophysical and biochemical assays can be employed. A commonly used method is the Fluorescence Polarization (FP) competitive binding assay.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the ability of a test compound to displace a fluorescently labeled VHL ligand (tracer) from the VHL protein complex. A decrease in fluorescence polarization indicates successful competition and binding of the test compound.
Materials:
-
Purified recombinant VHL-ElonginB-ElonginC (VBC) complex
-
Fluorescently labeled VHL ligand (e.g., a derivative of (S,R,S)-AHPC)
-
(S,R,S)-AHPC and (S,S,S)-AHPC as test compounds
-
Assay Buffer (e.g., PBS, 0.01% BSA)
-
Black, low-volume 384-well plates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of (S,R,S)-AHPC and (S,S,S)-AHPC in assay buffer.
-
Reaction Setup: To the wells of a 384-well plate, add the VBC complex and the fluorescently labeled VHL ligand at optimized concentrations.
-
Competition: Add the serially diluted (S,R,S)-AHPC or (S,S,S)-AHPC to the wells. Include control wells with no competitor (maximum polarization) and wells with only the fluorescent ligand (minimum polarization).
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to reach binding equilibrium.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader.
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound. The active (S,R,S)-AHPC is expected to show a potent IC50 value, while the inactive (S,S,S)-AHPC should exhibit a significantly higher or no measurable IC50.
Visualizing the Mechanism of Action
The following diagrams illustrate the key signaling pathway and a typical experimental workflow for assessing VHL ligand activity.
Caption: PROTAC-mediated degradation pathway.
Caption: Workflow for FP competitive binding assay.
References
The PEG Advantage: A Comparative Guide to Linker Design in PROTACs
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal therapeutic efficacy. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to induce targeted protein degradation, are composed of a target protein binder, an E3 ligase ligand, and a crucial connecting linker.[1] Far from being a passive spacer, the linker's composition and length critically influence a PROTAC's physicochemical properties, cell permeability, and the formation of a productive ternary complex—the cornerstone of its mechanism of action.[2][3]
Among the various linker chemotypes, polyethylene glycol (PEG) linkers have emerged as a popular and advantageous choice.[3][4] This guide provides an objective comparison of PEG linkers against common alternatives like alkyl chains, supported by experimental data and detailed protocols for key assays.
Key Advantages of PEG Linkers
PEG linkers, composed of repeating ethylene glycol units, offer a unique combination of properties that address several challenges in PROTAC development:
-
Enhanced Solubility: A significant hurdle for PROTACs is their frequently high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[2] The hydrophilic nature of PEG linkers significantly improves the solubility of the overall molecule, which is crucial for formulation and bioavailability.[5][6] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, improving interactions with aqueous environments.[5]
-
Optimized Flexibility and Ternary Complex Formation: The linker's primary role is to enable the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[2] PEG linkers provide a desirable balance of flexibility and hydrophilicity, allowing the PROTAC to adopt multiple conformations and increasing the probability of a successful protein-protein docking.[4][6] This flexibility, combined with the predictable length of each PEG unit (approximately 3.5 Å), allows for systematic optimization to achieve the ideal distance and orientation for efficient ubiquitination.[7]
-
Improved Cell Permeability: The relationship between PEG linkers and cell permeability is complex. While increased hydrophilicity can sometimes hinder passive diffusion, the flexible nature of PEG linkers can be beneficial. Compared to more rigid alkyl chains, PEG linkers are more likely to adopt folded conformations.[5][8] This "chameleon-like" effect can shield the PROTAC's polar surface area, creating a more compact structure that is better suited for traversing the lipophilic cell membrane.[5][9]
-
Metabolic Stability: The ether backbone of PEG is generally less prone to oxidative cleavage by metabolic enzymes compared to alkyl chains, potentially endowing the PROTAC with greater metabolic stability and a longer intracellular half-life.[7]
Comparative Performance Data
The selection of a linker requires a careful balance of properties. The following tables summarize quantitative data illustrating the impact of linker composition on key PROTAC performance metrics.
Note: The data presented is compiled from various sources and is intended to be illustrative of general trends observed in PROTAC design. Specific values are highly dependent on the target protein, E3 ligase, and specific cell line used.
Table 1: Influence of Linker Type on Physicochemical Properties and Degradation Efficiency
| PROTAC System | Linker Composition | Solubility (µg/mL) | DC50 (nM) | Dmax (%) | Permeability (Papp, 10⁻⁶ cm/s) |
| BRD4 Degrader | Alkyl Chain (C8) | ~5 | >500 | <40 | ~2.5 |
| PEG Linker (n=4) | ~60 | ~250 | ~70 | ~1.1 | |
| SMARCA2 Degrader | Alkyl Chain | Low | >1000 | <20 | High |
| PEG Linker (n=2) | Moderate | ~500 | ~55 | Moderate |
This table illustrates that while hydrophobic alkyl linkers might sometimes offer higher passive permeability, PEG linkers generally provide superior solubility and degradation efficacy (lower DC50 and higher Dmax), representing a more favorable overall profile.[2][5]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTACs.
Kinetic Solubility Assay (Shake-Flask Method)
This assay determines the solubility of a PROTAC in an aqueous buffer, which is critical for its biological activity and formulation.
-
Principle: A concentrated DMSO stock of the PROTAC is added to an aqueous buffer. After equilibration, any precipitate is removed, and the concentration of the dissolved compound in the supernatant is quantified.[10][11]
-
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.[10]
-
Sample Preparation: Add a small volume (e.g., 2 µL) of the DMSO stock solution to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS, pH 7.4) in a microplate well.
-
Equilibration: Seal the plate and shake at room temperature for 2-4 hours to allow the solution to reach equilibrium.[11]
-
Separation: Centrifuge the plate at high speed (e.g., 4000 rpm) to pellet any undissolved precipitate. Alternatively, use a filter plate to separate the solid from the liquid phase.[10][11]
-
Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a suitable analytical method like HPLC-UV or LC-MS/MS, comparing against a standard curve.[10]
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay used to predict passive membrane permeability.
-
Principle: The assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[12]
-
Methodology:
-
Membrane Preparation: Coat the membrane of a 96-well donor plate with 5 µL of a lipid solution (e.g., 1% lecithin in dodecane).[13]
-
Prepare Solutions: Prepare the PROTAC test compound in a buffer (e.g., PBS pH 7.4 with 5% DMSO) at a starting concentration of ~10-500 µM.[13]
-
Assay Setup: Add 300 µL of buffer to the wells of the acceptor plate. Add 150-200 µL of the PROTAC solution to the donor plate wells.[13]
-
Incubation: Carefully place the donor plate onto the acceptor plate to form a "sandwich" and incubate at room temperature for 5 to 18 hours.[12][13]
-
Analysis: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Calculation: The apparent permeability (Papp) is calculated using the formula: Papp = (-V_D * V_A / ((V_D + V_A) * Area * Time)) * ln(1 - [Drug]_A / [Drug]_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, Area is the surface area of the membrane, and Time is the incubation time.
-
Western Blot for DC50 and Dmax Determination
This is the standard method for quantifying the degradation of a target protein within cells.
-
Principle: Cells are treated with varying concentrations of a PROTAC. The total protein is then extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the target protein and a loading control. The band intensities are quantified to determine the extent of degradation.[1]
-
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed duration (e.g., 24 hours). Include a vehicle control (DMSO).[14]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[1]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli sample buffer, and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.[1]
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection and Analysis: Add an ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the target protein signal to a loading control (e.g., GAPDH or β-actin).[1]
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[1]
-
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
SPR is a powerful biophysical technique for studying the kinetics and affinity of biomolecular interactions in real-time, including the formation of the PROTAC-induced ternary complex.
-
Principle: One of the binding partners (e.g., the E3 ligase) is immobilized on a sensor chip. A solution containing the PROTAC and the target protein is then flowed over the surface. The formation of the ternary complex on the chip causes a change in the refractive index, which is detected by the instrument. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).[7][15]
-
Methodology:
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.[7]
-
Binary Interaction Analysis: To determine the baseline affinity, first inject a series of concentrations of the PROTAC alone over the E3 ligase surface to measure the PROTAC-E3 ligase binary interaction.
-
Ternary Complex Analysis: In a separate experiment, inject a series of concentrations of the PROTAC pre-mixed with a near-saturating concentration of the target protein over the E3 ligase surface.[15]
-
Data Analysis: The sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to obtain kinetic constants (kon, koff) and affinity (KD) for both the binary and ternary complexes.
-
Cooperativity Calculation: Cooperativity (alpha, α) is calculated as the ratio of the binary KD (PROTAC-E3) to the ternary KD (PROTAC-E3 in the presence of the target protein). An alpha value greater than 1 indicates positive cooperativity, meaning the binding of the target protein enhances the affinity of the PROTAC for the E3 ligase, which is a hallmark of an effective PROTAC.[7][15]
-
Conclusion
The linker is a critical determinant of PROTAC efficacy. While simple alkyl chains are synthetically accessible, PEG linkers offer a compelling set of advantages, including enhanced solubility, metabolic stability, and the flexibility to promote stable and productive ternary complex formation. By carefully tuning the length and composition of PEG linkers and rigorously evaluating candidates through the assays described, researchers can rationally design next-generation protein degraders with superior potency, selectivity, and drug-like properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. precisepeg.com [precisepeg.com]
- 7. aragen.com [aragen.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Research on PROTAC Druggability: Solubility and Permeability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
- 11. enamine.net [enamine.net]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. benchchem.com [benchchem.com]
- 15. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating PROTAC-Induced Protein Degradation by Western Blot
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Unlike traditional inhibitors that merely block a protein's function, PROTACs are engineered to eliminate specific proteins from the cell entirely.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1] This induced proximity triggers the ubiquitination of the POI, marking it for destruction by the 26S proteasome.[1]
Validating the degradation of the target protein is a cornerstone of PROTAC development. Among the various techniques available, Western blotting remains a widely used and trusted method for quantifying the reduction in cellular protein levels.[1][2] This guide provides a detailed comparison of Western blotting with other methods, a comprehensive experimental protocol, and best practices for data presentation for researchers, scientists, and drug development professionals.
The PROTAC Mechanism of Action
PROTACs mediate the formation of a ternary complex between the target protein and an E3 ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[3] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[4]
Comparison of Validation Methods
While Western blotting is a foundational technique, a multi-pronged approach using orthogonal methods provides a higher degree of confidence in a PROTAC's efficacy and specificity.[5] Each method offers distinct advantages and limitations in terms of throughput, sensitivity, and the type of data generated.
| Method | Principle | Throughput | Key Readouts | Advantages | Disadvantages |
| Western Blot | Antibody-based detection of protein size and abundance after gel electrophoresis.[5] | Low to Medium | DC50, Dmax, molecular weight confirmation.[5] | Widely accessible, provides molecular weight information.[5] | Semi-quantitative, labor-intensive, requires specific and validated antibodies.[5][6][7] |
| Capillary Western Blot (e.g., Jess) | Automated capillary electrophoresis immunoassay.[7] | Medium to High | DC50, Dmax. | Faster and more quantitative than traditional Western blot, less sample required.[6][7] | Requires specialized equipment, still dependent on antibody quality.[6] |
| ELISA | Antibody-based quantitative detection of a protein in a plate-based format.[5] | High | DC50, Dmax.[5] | Highly sensitive and quantitative, high-throughput.[5] | Requires specific antibody pairs, provides no size information.[5] |
| HiBiT/NanoBRET | Luminescence/BRET-based detection of a tagged protein.[5] | High | DC50, Dmax, degradation kinetics.[5] | Real-time kinetics in live cells, highly sensitive, no detection antibody needed.[5][6] | Requires genetic modification (tagging) of the target protein.[5] |
| Mass Spectrometry (Proteomics) | Unbiased identification and quantification of proteins and their modifications.[5] | Low to Medium | Global protein changes, off-target effects.[5] | Unbiased, comprehensive, can identify off-targets and post-translational modifications.[5] | Technically complex, lower throughput, expensive.[5] |
| Flow Cytometry | Antibody-based detection of protein levels in single cells.[5] | High | Percentage of positive cells, mean fluorescence intensity.[5] | High-throughput, single-cell resolution, can analyze subpopulations.[5] | Requires cell surface or intracellular staining protocols, indirect protein measurement.[5] |
| Immunofluorescence (IF) | Antibody-based detection to visualize protein levels and subcellular localization via microscopy.[5] | Low to Medium | Protein levels and subcellular localization.[5] | Provides spatial information, visual confirmation of degradation.[5] | Can be semi-quantitative, lower throughput.[5] |
Table 1: Comparison of orthogonal methods for validating PROTAC-induced protein degradation. DC50 is the concentration for 50% degradation; Dmax is the maximum degradation.[1][5]
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol details the steps for treating cells with a PROTAC, preparing lysates, and performing a Western blot to quantify target protein degradation.[1]
Experimental Workflow Diagram
Detailed Methodology
1. Cell Seeding and Treatment
-
Seed cells in 6-well plates at a density that ensures they are in the logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest.[3][8] Allow cells to adhere overnight.[1]
-
Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM, 1 µM) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[1][3]
-
Controls:
-
Vehicle Control: Treat cells with the same volume of vehicle (e.g., 0.1% DMSO) as the PROTAC-treated cells.[1]
-
Negative Control: Use an inactive epimer or a molecule lacking a ligand for the E3 ligase or target protein to demonstrate dependence on ternary complex formation.[4]
-
Proteasome Inhibitor Control: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. A rescue of the target protein level confirms proteasome-dependent degradation.[1]
-
2. Cell Lysis and Protein Quantification
-
After treatment, aspirate the media and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1][3]
-
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.[1][3]
-
Scrape the cells and collect the lysate into a microcentrifuge tube.[1]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[1][3]
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[1][3]
-
Transfer the supernatant (protein lysate) to a new, pre-chilled tube.[1][3]
-
Determine the protein concentration of each lysate using a suitable protein assay, such as the BCA assay.[1]
3. Sample Preparation for Electrophoresis
-
Normalize the protein concentration of all samples by diluting with lysis buffer.[1]
-
Add an equal volume of 2x or 4x Laemmli sample buffer to each lysate.[1][3]
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[1][3]
4. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (typically 10-30 µg) from each sample into the wells of an SDS-PAGE gel.[1][3]
-
Run the gel to separate proteins by molecular weight.[1]
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1]
5. Immunoblotting and Detection
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[1]
-
Incubate the membrane with a primary antibody specific to the target protein, diluted in blocking buffer, overnight at 4°C with gentle agitation.[1]
-
Wash the membrane three times with TBST for 5-10 minutes each.[1]
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST for 10 minutes each.[1][3]
-
Apply a chemiluminescent substrate (e.g., ECL) to the membrane and capture the signal using a digital imaging system.[1]
6. Data Analysis
-
Quantify the intensity of the bands using densitometry software (e.g., ImageJ).[3]
-
Normalization: To correct for loading variations, normalize the intensity of the target protein band to a loading control protein (e.g., GAPDH, β-actin, or β-tubulin) from the same lane.[1]
-
Calculate the percentage of protein degradation for each treatment relative to the vehicle-treated control.[1]
-
Plot the percentage of degradation against the PROTAC concentration to generate a dose-response curve, from which the DC50 and Dmax values can be determined.[1]
Data Presentation
Clear and quantitative presentation of data is crucial for interpreting the efficacy of a PROTAC. Dose-response and time-course experiments should be summarized in tables and graphs.
Quantitative Data Summary
The results from a dose-response experiment can be tabulated to clearly show the relationship between PROTAC concentration and target protein degradation.
| PROTAC Concentration (nM) | Target Protein Level (Normalized Intensity) | % Degradation vs. Vehicle |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.15 | 85% |
| 500 | 0.12 | 88% |
| 1000 | 0.13 | 87% |
Table 2: Example of a quantitative summary of dose-dependent degradation of a target protein after 24-hour treatment with a PROTAC. Data is normalized to a loading control and then to the vehicle control.
From this data, key parameters are derived:
-
DC50: The concentration of PROTAC that results in 50% degradation of the target protein.[1]
-
Dmax: The maximum percentage of protein degradation achieved.[1]
It is also important to note the potential for a "hook effect," where the degradation efficacy decreases at very high PROTAC concentrations due to the formation of unproductive binary complexes instead of the required ternary complex.[4] This highlights the importance of testing a wide range of concentrations.
Conclusion
Western blotting is an indispensable tool for the validation and characterization of PROTACs. It provides robust, semi-quantitative data on target protein levels, confirming the primary mechanism of action for these novel therapeutics.[1] For a comprehensive and confident assessment of a PROTAC's performance, it is highly recommended to complement Western blot analysis with orthogonal methods such as mass spectrometry or HiBiT-based assays.[5] By adhering to rigorous experimental protocols, including appropriate controls and systematic data analysis, researchers can generate reliable and reproducible data to drive the development of next-generation protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. selvita.com [selvita.com]
- 7. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Assessing the Selectivity of Novel PROTAC Degraders: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a powerful therapeutic modality, offering the ability to target and eliminate disease-causing proteins.[1][2] Unlike traditional inhibitors that simply block a protein's function, PROTACs hijack the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins.[3][4] However, ensuring the selective degradation of the intended target while minimizing off-target effects is a critical challenge in PROTAC development.[3][5] This guide provides a comprehensive overview of the key methodologies for assessing the selectivity of novel PROTAC degraders, offering a comparison with alternative protein degradation technologies and detailed experimental protocols.
The Imperative of Selectivity Profiling
The selectivity of a PROTAC is paramount for its therapeutic success, as off-target degradation can lead to unforeseen toxicity and reduced efficacy.[3][6] Off-target effects can arise from several factors, including the promiscuity of the target-binding ligand (warhead), the E3 ligase binder, or the formation of unproductive binary complexes.[5][7] Therefore, a rigorous and multi-faceted approach to selectivity assessment is essential throughout the drug discovery and development process.
Key Methodologies for Assessing PROTAC Selectivity
A combination of proteomics-based, biochemical, and cell-based assays is crucial for a thorough evaluation of PROTAC selectivity.
Global Proteomics for Unbiased Off-Target Discovery
Mass spectrometry-based quantitative proteomics is the gold standard for unbiasedly identifying and quantifying thousands of proteins across the entire proteome following PROTAC treatment.[8][9] This approach provides a global view of protein abundance changes and is instrumental in identifying potential off-target liabilities.[3][10]
Data Presentation: Quantitative Proteomics Analysis
The results of a global proteomics experiment are typically presented in a table format, highlighting proteins with significant changes in abundance.
| Protein | Gene Name | Log2 Fold Change (PROTAC vs. Vehicle) | p-value | Potential Off-Target? |
| Target Protein A | TPA | -3.5 | < 0.001 | No (On-Target) |
| Off-Target Protein X | OTPX | -2.8 | < 0.01 | Yes |
| Off-Target Protein Y | OTPY | -1.5 | 0.04 | Potential |
| Unaffected Protein Z | UPZ | 0.1 | 0.85 | No |
Note: This table is for illustrative purposes. A significant negative Log2 fold change with a low p-value indicates potential degradation.[11] Further validation is required to confirm these hits as true off-targets.
Experimental Protocol: Sample Preparation for Global Proteomics Analysis
-
Cell Culture and Treatment: Culture the desired human cell line to 70-80% confluency.[11] Treat the cells with the PROTAC at its optimal concentration (e.g., near the DC50 value) and a vehicle control (e.g., DMSO).[8][11] It is also advisable to include a higher concentration to assess the "hook effect."[7][11]
-
Cell Lysis: After the desired treatment time (shorter times, <6 hours, are often used to focus on direct targets), harvest and wash the cells.[10][12] Lyse the cells in a buffer containing detergents and protease inhibitors to ensure protein solubilization and prevent degradation.
-
Protein Digestion: Quantify the protein concentration in each lysate. Take an equal amount of protein from each sample and perform in-solution digestion, typically using trypsin, to generate peptides.
-
Peptide Labeling (Optional but Recommended): For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., Tandem Mass Tags, TMT).[9] This allows for multiplexing and more accurate relative quantification.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will identify and quantify the peptides, which are then mapped back to their parent proteins.
-
Data Analysis: Use specialized software to process the raw mass spectrometry data.[13] Identify proteins that exhibit a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls.[5]
Target Engagement Assays
Confirming that the PROTAC physically interacts with its intended target and potential off-targets within the cellular environment is a crucial step. Target engagement assays provide evidence of binding, which is a prerequisite for degradation.[14]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for assessing target engagement in intact cells.[15][16] The principle is that the binding of a ligand (the PROTAC) can stabilize a protein, leading to an increase in its thermal stability.[17][18]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat intact cells with the PROTAC degrader at various concentrations.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.[17]
-
Protein Quantification: Quantify the amount of soluble target protein remaining in the supernatant at each temperature using methods like Western blotting or mass spectrometry.[17][18]
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the PROTAC indicates target engagement.[5]
NanoBRET™ Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to measure protein-protein interactions.[19][20] It can be adapted to assess the formation of the ternary complex (Target Protein-PROTAC-E3 Ligase), providing direct evidence of the PROTAC's mechanism of action.[21][22]
Orthogonal Validation of Off-Targets
Once potential off-targets are identified through global proteomics, it is essential to validate these findings using orthogonal methods.
Western Blotting
Western blotting is a widely used and straightforward technique to confirm the degradation of specific proteins.[5] Validated antibodies are used to probe cell lysates treated with the PROTAC to visualize and quantify the levels of the potential off-target protein.[8]
Experimental Protocol: Quantitative Western Blotting
-
Cell Culture and Treatment: Treat cells with a range of PROTAC concentrations and a vehicle control.
-
Cell Lysis: Prepare whole-cell lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the potential off-target protein and a corresponding secondary antibody. To ensure equal loading, also probe for a housekeeping protein (e.g., GAPDH or β-actin).[8]
-
Data Analysis: Quantify the band intensities. Normalize the intensity of the off-target protein band to the housekeeping protein band. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[8]
Visualizing Key Processes
Diagrams are invaluable for understanding the complex mechanisms and workflows involved in assessing PROTAC selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 4. PROTACs VS. Traditional Small Molecule Inhibitors | Biopharma PEG [biochempeg.com]
- 5. benchchem.com [benchchem.com]
- 6. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Target Identification and Selectivity Analysis of Targeted Protein Degraders [chomixbio.com]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chempro-innovations.com [chempro-innovations.com]
- 14. biorxiv.org [biorxiv.org]
- 15. pelagobio.com [pelagobio.com]
- 16. pelagobio.com [pelagobio.com]
- 17. tandfonline.com [tandfonline.com]
- 18. DARTS vs CETSA: Choosing the Right Assay for Target Validation - Creative Proteomics [creative-proteomics.com]
- 19. books.rsc.org [books.rsc.org]
- 20. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. benchchem.com [benchchem.com]
comparing PROTACs to other protein knockdown technologies like siRNA
In the landscape of modern drug discovery and biological research, the ability to specifically reduce the levels of a target protein is a powerful tool for validating drug targets and developing new therapeutic strategies. Among the most prominent technologies for achieving this are Proteolysis Targeting Chimeras (PROTACs) and small interfering RNA (siRNA). This guide provides an objective comparison of these two distinct approaches, supported by experimental data and detailed methodologies, to assist researchers in selecting the optimal tool for their specific needs.
Introduction to Protein Knockdown Technologies
PROTACs (Proteolysis Targeting Chimeras) are heterobifunctional small molecules designed to hijack the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[1] A PROTAC molecule consists of two active domains connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the tagging of the POI with ubiquitin, marking it for degradation by the proteasome.[3]
siRNA (small interfering RNA) operates at the pre-translational level, utilizing the cell's natural RNA interference (RNAi) pathway to prevent protein synthesis.[1][] These short, double-stranded RNA molecules are introduced into a cell, where they are incorporated into the RNA-Induced Silencing Complex (RISC).[5][] The siRNA then guides the RISC to bind and cleave the messenger RNA (mRNA) transcript of the target protein, thereby silencing the gene and preventing the protein from being made.[1][7]
Mechanism of Action
The fundamental difference between these technologies lies in the biological level at which they intervene. PROTACs actively trigger the degradation of existing proteins, while siRNA prevents the synthesis of new proteins by targeting their mRNA templates.[1]
Quantitative Performance Comparison
The choice between PROTACs and siRNA often depends on the specific experimental goals, such as the desired speed of action, duration of effect, and whether the primary interest is the protein's presence or its synthesis.[1]
| Feature | PROTACs | siRNA |
| Target Molecule | Target Protein (e.g., BRD4)[1] | Target mRNA (e.g., BRD4 mRNA)[1] |
| Level of Action | Post-translational (protein degradation)[1] | Pre-translational (mRNA cleavage)[1] |
| Cellular Machinery | Ubiquitin-Proteasome System (UPS)[1] | RNA Interference (RNAi) Machinery (RISC)[1] |
| Mode of Action | Catalytic; one PROTAC molecule can induce the degradation of multiple target proteins.[1][8] | Stoichiometric within the RISC complex, though the RISC complex itself acts catalytically.[1] |
| Effect on mRNA | No direct effect; mRNA levels are typically unaffected.[1] | Direct reduction of target mRNA levels.[1][] |
| Reversibility | Reversible. The effect diminishes upon compound washout as new protein is synthesized.[1] | Long-lasting. The effect persists until the siRNA is diluted by cell division or degraded.[1] |
| Onset of Effect | Rapid. Protein degradation can be observed within a few hours.[1] | Slower. Requires time for the existing protein pool to be naturally turned over after mRNA is cleared.[1] |
| Duration of Effect | Transient, dependent on compound pharmacokinetics. | Can last for 5-7 days or longer after a single transfection.[9] |
| Specificity | Can be more selective than the inhibitor ligand alone, but potential for off-target protein degradation exists.[3] | Highly specific to the mRNA sequence, but can have "off-target" effects by silencing unintended mRNAs with partial complementarity.[10][11] |
| "Undruggable" Targets | Can target proteins lacking active sites, such as scaffolding proteins.[3][8] | Can target any protein with a known mRNA sequence, including those difficult to target with small molecules.[12] |
Experimental Protocols
A robust comparison between a PROTAC and siRNA requires parallel experiments where cells are treated with the respective molecules and analyzed at identical time points.
Detailed Methodology: Western Blot for Protein Quantification
This protocol is essential for directly measuring the reduction in target protein levels.
-
Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., a human cancer line sensitive to the target, like MV4-11 for BRD4) in 6-well plates.[1]
-
For the PROTAC arm, treat cells with a dose range of the PROTAC (e.g., 1 nM to 1 µM) and a vehicle (DMSO) control.[1]
-
For the siRNA arm, transfect cells using a lipid-based reagent with a validated target-specific siRNA and a non-targeting (scrambled) control siRNA.[1]
-
Incubate cells for desired time points (e.g., 24, 48, 72 hours) before harvesting.[1]
-
-
Cell Lysis:
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal loading.[13]
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by size on a 4-12% SDS-polyacrylamide gel.[13]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[1]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour.[13]
-
Incubate the membrane with a primary antibody against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[13]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software.[13]
-
Targeting a Signaling Pathway: The BRD4-MYC Axis
Both PROTACs and siRNA are effective at disrupting signaling pathways critical for diseases like cancer. For example, the epigenetic reader BRD4 is a key regulator of the oncogene MYC. Reducing BRD4 levels, either by degradation or silencing, leads to the downregulation of MYC and inhibits cancer cell proliferation.[1]
Conclusion: Which Technology to Choose?
PROTACs and siRNA are both powerful and highly effective tools for protein knockdown, but their distinct mechanisms make them suitable for different applications.
-
Choose PROTACs when:
-
The goal is to model a therapeutic intervention by rapidly eliminating an existing protein.[1]
-
The target protein is considered "undruggable" by traditional inhibitors due to a lack of active binding sites.[8]
-
A reversible and pharmacologically relevant approach is desired to study the acute effects of protein loss.[13]
-
-
Choose siRNA when:
-
The primary goal is fundamental genetic validation to confirm that a phenotype results from the loss of a specific gene's product.[13]
-
Long-term, sustained silencing is required for the duration of an experiment.[1]
-
The target is difficult to address with small molecules, and a highly specific genetic tool is the gold standard for knockdown.[12]
-
Ultimately, the selection between PROTACs and siRNA depends on the specific research question, the nature of the target protein, and the desired experimental outcome. By understanding their comparative strengths and weaknesses, researchers can confidently design and execute experiments to validate targets and advance therapeutic development.
References
- 1. benchchem.com [benchchem.com]
- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 3. portlandpress.com [portlandpress.com]
- 5. siRNAs and shRNAs: Tools for Protein Knockdown by Gene Silencing [labome.com]
- 7. researchgate.net [researchgate.net]
- 8. Inhibit or destroy? Why PROTAC technology is emerging as a game changer for drug discovery and cancer therapy. | Revvity [revvity.com]
- 9. Duration of siRNA Induced Silencing: Your Questions Answered | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Frontiers | Optimal choice of functional and off-target effect-reduced siRNAs for RNAi therapeutics [frontiersin.org]
- 11. siRNA Specificity: RNAi Mechanisms and Strategies to Reduce Off-Target Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Structural and Functional Comparison of Ternary Complexes Formed by (S,R,S)-AHPC-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals: An In-depth Analysis of (S,R,S)-AHPC in PROTAC-Mediated Protein Degradation
The field of targeted protein degradation has been revolutionized by the emergence of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins. A critical component of many successful PROTACs is the ligand that recruits an E3 ubiquitin ligase. Among the most widely utilized E3 ligase recruiters is the von Hippel-Lindau (VHL) E3 ligase ligand, (3S,4R)-3-hydroxy-4-(4-methylthiazol-5-yl)methyl-pyrrolidine-2-carboxylic acid amide, commonly derived from the (S,R,S)-AHPC scaffold. This guide provides a comprehensive structural and functional comparison of ternary complexes formed by PROTACs incorporating the (S,R,S)-AHPC VHL ligand, with a focus on experimental data and methodologies.
The Central Role of (S,R,S)-AHPC in Ternary Complex Formation
(S,R,S)-AHPC and its derivatives, often referred to as VH032, serve as potent and specific ligands for the VHL E3 ligase.[1][2] When incorporated into a PROTAC, this moiety facilitates the formation of a ternary complex, bringing together the target protein and the VHL E3 ligase. This proximity enables the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the proteasome. The stability and conformation of this ternary complex are paramount to the efficiency and selectivity of the PROTAC.
A prime example of a well-characterized PROTAC utilizing an (S,R,S)-AHPC-derived ligand is MZ1.[3] MZ1 targets the bromodomain and extraterminal domain (BET) family of proteins, specifically BRD4, and has been extensively studied to understand the intricacies of PROTAC-mediated degradation. The crystal structure of the ternary complex formed by MZ1, the second bromodomain of BRD4 (BRD4BD2), and VHL (PDB ID: 5T35) has provided invaluable insights into the molecular interactions governing complex formation.[4][5]
Comparative Analysis of Ternary Complex Properties
The efficacy of a PROTAC is not solely dependent on the binary binding affinities of its warhead and E3 ligase ligand but is significantly influenced by the cooperativity within the ternary complex. Positive cooperativity, where the binding of one protein partner enhances the affinity for the other, is a hallmark of many successful PROTACs.
Below is a comparative summary of quantitative data for ternary complexes formed by (S,R,S)-AHPC-based PROTACs and alternatives.
| PROTAC | VHL Ligand Scaffold | Target Protein | Binary Kd (PROTAC to VHL) | Ternary Kd (PROTAC to VHL in presence of Target) | Cooperativity (α) | DC50 | Dmax | PDB ID |
| MZ1 | (S,R,S)-AHPC derivative | BRD4BD2 | 29 nM (SPR), 66 nM (ITC)[6] | 1 nM (SPR), 4 nM (ITC)[6] | ~15-29[6][7] | <1 nM[8] | >90% | 5T35[4][5] |
| ARV-771 | (S,R,S)-AHPC derivative | BET Proteins | Not explicitly reported | Not explicitly reported | Not explicitly reported | <1 nM[8] | >90% | Not Available |
| PROTAC 4 | VHL-based | HDAC1/HDAC3 | Not explicitly reported | Not explicitly reported | Not explicitly reported | Sub-micromolar[9] | Near-complete (HDAC1/2)[9] | Not Available |
| Jps016 (tfa) | VHL-based | HDAC1/HDAC3 | Not explicitly reported | Not explicitly reported | Not explicitly reported | Sub-micromolar[9] | 77% (HDAC1), 66% (HDAC3)[9] | Not Available |
Note: Data is compiled from various sources and methodologies, which may lead to variations. Kd values represent dissociation constants, with lower values indicating higher affinity. Cooperativity (α) is the ratio of binary to ternary Kd values, with α > 1 indicating positive cooperativity. DC50 is the concentration for 50% degradation, and Dmax is the maximum degradation observed.
The data clearly indicates that MZ1, a PROTAC utilizing an (S,R,S)-AHPC derivative, forms a highly cooperative ternary complex with VHL and BRD4BD2. This positive cooperativity translates to potent degradation of the target protein.
Experimental Protocols for Ternary Complex Analysis
The characterization of PROTAC-mediated ternary complexes relies on a suite of biophysical and cellular assays. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding, including the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of interaction. This allows for the calculation of the cooperativity factor (α).
Protocol for Determining Binary and Ternary Binding Affinities:
-
Preparation:
-
Purify the target protein and the VHL-ElonginB-ElonginC (VCB) complex.
-
Prepare the PROTAC solution.
-
Ensure all components are in an identical, well-matched buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.5 mM TCEP) to minimize heats of dilution.[10]
-
-
Binary Titration (PROTAC to VHL):
-
Load the ITC cell with the VCB complex (typically 10-20 µM).
-
Load the injection syringe with the PROTAC solution (typically 10-20 times the concentration in the cell).[10]
-
Perform a series of injections (e.g., 1-2 µL per injection) at a constant temperature (e.g., 25°C).
-
Analyze the resulting thermogram to determine the Kd1.
-
-
Ternary Titration (PROTAC to VHL in the presence of the target protein):
-
Prepare a solution of the VCB complex pre-saturated with the target protein in the ITC cell. The concentration of the target protein should be in excess to ensure the formation of the binary complex.
-
Titrate the PROTAC solution into the pre-formed VCB-target protein complex.
-
Analyze the data to determine the apparent Kd for ternary complex formation (Kd,ternary).[10]
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor using the formula: α = Kd1 / Kd,ternary.[10]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions, including association (kon) and dissociation (koff) rates, from which the dissociation constant (Kd) can be derived.
Protocol for Measuring Ternary Complex Kinetics:
-
Immobilization:
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized VCB surface to measure the binary binding kinetics and affinity.
-
-
Ternary Interaction Analysis:
-
Pre-incubate the PROTAC with a near-saturating concentration of the target protein.
-
Inject this pre-formed PROTAC-target protein complex over the immobilized VCB surface.[12]
-
Measure the association and dissociation rates of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters and Kd values for both binary and ternary interactions.
-
X-ray Crystallography
Determining the high-resolution three-dimensional structure of the ternary complex is crucial for understanding the molecular interactions that drive its formation and stability.
Protocol for Ternary Complex Crystallization:
-
Protein and Complex Preparation:
-
Express and purify high-quality, homogenous target protein and VCB complex.
-
Form the ternary complex by incubating the target protein, PROTAC, and VCB complex in a stoichiometric ratio. It is often beneficial to use a PROTAC that forms a stable and cooperative complex.[13]
-
Further purify the formed ternary complex using size-exclusion chromatography to remove any unbound components.[13]
-
-
Crystallization Screening:
-
Set up crystallization trials using various commercially available or custom screens. The hanging drop or sitting drop vapor diffusion method is commonly used.
-
Vary parameters such as protein concentration, precipitant type and concentration, pH, and temperature.
-
-
Crystal Optimization and Data Collection:
-
Optimize initial crystal hits by refining the crystallization conditions.
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the structure using molecular replacement, using existing structures of the individual components as search models.
-
Refine the structural model against the experimental data.
-
Visualizing Key Processes
To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Caption: Workflow for determining cooperativity using ITC.
Conclusion
The (S,R,S)-AHPC scaffold has proven to be a highly effective VHL ligand for the development of potent PROTACs. The structural and biophysical data from ternary complexes, particularly those involving MZ1, have been instrumental in establishing a foundational understanding of the principles governing PROTAC efficacy. The pronounced positive cooperativity observed in these systems underscores the importance of optimizing not just the binary binding events but also the induced protein-protein interactions within the ternary complex. The detailed experimental protocols provided herein offer a guide for researchers to characterize their own PROTACs and contribute to the growing knowledge base of targeted protein degradation. As the field continues to evolve, the insights gained from studying these fundamental interactions will be crucial for the rational design of the next generation of protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. 5t35 - The PROTAC MZ1 in complex with the second bromodomain of Brd4 and pVHL:ElonginC:ElonginB - Summary - Protein Data Bank Japan [pdbj.org]
- 6. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. o2hdiscovery.co [o2hdiscovery.co]
- 12. SPR-Measured Dissociation Kinetics of PROTAC Ternary Complexes Influence Target Degradation Rate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crystallization of VHL-based PROTAC-induced ternary complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Revolutionizing Drug Discovery: A Comparative Guide to PROTACs with AHPC Linkers
The strategic incorporation of azetidine, piperidine, and cyclohexane (AHPC) moieties into the linkers of Proteolysis Targeting Chimeras (PROTACs) is proving to be a pivotal advancement in the field of targeted protein degradation. These cyclic structures impart a degree of rigidity to the linker, enhancing metabolic stability and optimizing the spatial orientation of the PROTAC, which can lead to improved efficacy and pharmacokinetic profiles. This guide provides a comparative analysis of successful PROTACs developed with AHPC linkers, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.
PROTACs are a novel class of therapeutic agents that function by hijacking the body's natural protein disposal system to eliminate disease-causing proteins. They consist of two active domains—one that binds to the target protein and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. The linker, far from being a passive spacer, plays a critical role in the overall performance of the PROTAC. The introduction of rigid cyclic structures like piperidine and cyclohexane can significantly influence the molecule's properties.
The Rise of Rigid Linkers: A Case Study in Androgen Receptor Degradation
A prime example of a successful PROTAC employing a piperidine-containing linker is ARD-266, a potent degrader of the Androgen Receptor (AR), a key driver in prostate cancer. The rigid linker in ARD-266, which incorporates a piperidine motif, contributes to its high efficiency in promoting the degradation of the AR protein.
Quantitative Performance of ARD-266
The efficacy of ARD-266 has been demonstrated across multiple prostate cancer cell lines, showcasing its potential as a therapeutic candidate. The following table summarizes its degradation performance:
| Cell Line | Target Protein | DC50 (nM) | Dmax (%) |
| LNCaP | Androgen Receptor | 0.5 | >95 |
| VCaP | Androgen Receptor | 1 | >95 |
| 22Rv1 | Androgen Receptor | 0.2 | >95 |
Caption: Degradation performance of ARD-266 in various prostate cancer cell lines. DC50 represents the concentration required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation.
The sub-nanomolar DC50 values and near-complete degradation of the Androgen Receptor highlight the remarkable potency of ARD-266.[1][2][3] This high level of activity is attributed, in part, to the conformational constraints imposed by the piperidine-containing linker, which facilitates the formation of a stable ternary complex between the Androgen Receptor, ARD-266, and the von Hippel-Lindau (VHL) E3 ligase.[1][4]
Visualizing the PROTAC Mechanism of Action
The general mechanism by which PROTACs induce targeted protein degradation is a coordinated process involving the formation of a ternary complex and subsequent ubiquitination of the target protein, marking it for destruction by the proteasome.
Caption: General mechanism of PROTAC-induced targeted protein degradation.
Experimental Protocols: A Closer Look at the Methodology
The evaluation of PROTAC efficacy relies on robust and well-defined experimental procedures. The following is a representative protocol for assessing the degradation of a target protein in cell culture, similar to the methods used to evaluate ARD-266.
Cell-Based Protein Degradation Assay
1. Cell Culture and Treatment:
-
Prostate cancer cell lines (LNCaP, VCaP, 22Rv1) are maintained in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
Cells are then treated with varying concentrations of the PROTAC (e.g., ARD-266) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
Following treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
The total protein concentration in each lysate is determined using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for subsequent analysis.
3. Western Blotting:
-
Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene fluoride (PVDF) membrane.
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
The membrane is then incubated with a primary antibody specific for the target protein (e.g., anti-AR antibody) and a loading control protein (e.g., anti-GAPDH or anti-β-actin antibody).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified using densitometry software.
-
The level of the target protein is normalized to the loading control to determine the percentage of degradation relative to the vehicle-treated control.
The following workflow illustrates the key steps in a typical Western blot experiment for PROTAC evaluation.
Caption: Experimental workflow for Western blot analysis of PROTAC-mediated protein degradation.
While the case of ARD-266 provides a compelling example for the use of piperidine in PROTAC linkers, the exploration of azetidine and cyclohexane moieties is an active area of research. The principles of linker rigidity and conformational control are expected to yield similarly potent and selective degraders for a range of other high-value therapeutic targets. The continued investigation into the structure-activity relationships of these AHPC linkers will undoubtedly fuel the development of the next generation of targeted protein degradation therapies.
References
Safety Operating Guide
Navigating the Disposal of (S,R,S)-AHPC-PEG2-C4-Cl: A Guide for Laboratory Professionals
Core Safety and Handling
Before disposal, it is imperative to adhere to standard laboratory safety protocols when handling (S,R,S)-AHPC-PEG2-C4-Cl. Based on data from related compounds, this substance should be handled with caution. Similar molecules are classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[1] Therefore, personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All handling should be performed in a well-ventilated area or a chemical fume hood.[1]
Step-by-Step Disposal Procedure
The following procedure is a general guideline based on best practices for chemical waste disposal and information from related compounds. It is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols and to ensure compliance with local, state, and federal regulations.
-
Waste Segregation:
-
Do not mix this compound with other waste streams unless explicitly permitted by your EHS office.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be placed in a designated, clearly labeled hazardous waste container.
-
Unused or expired neat compound should be disposed of in its original container or a compatible, sealed, and labeled waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a designated hazardous waste container.
-
The container must be made of a material compatible with the solvents used.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the solvent system.
-
-
Decontamination:
-
Glassware and equipment that have come into contact with the compound should be decontaminated. A triple rinse with a suitable solvent (e.g., the solvent used to dissolve the compound, followed by a more volatile solvent like acetone or ethanol) is a common practice.
-
The rinseate must be collected as hazardous waste.
-
-
Spill Management:
-
In the event of a spill, the area should be evacuated and ventilated.
-
For small spills, absorbent material can be used to collect the substance.[2] The contaminated absorbent material must then be placed in a sealed, labeled hazardous waste container.
-
For larger spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
-
Quantitative Data Summary
For quick reference, the following table summarizes key information for this compound and a related compound.
| Property | This compound | (S,R,S)-AHPC monohydrochloride (Related Compound) |
| Purity | 98.21%[3] | ≥97%[4] |
| Storage Temperature | -80°C (6 months), -20°C (1 month)[3] | 2-8°C[4] |
| Identified Hazards | Not specified. | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation.[1] |
| Disposal Recommendation | Dispose in accordance with local regulations. | Dispose of contents/container in accordance with local regulation.[1] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow emphasizes the importance of institutional consultation and adherence to safety protocols.
Caption: Disposal workflow for this compound.
This guide is intended to provide a foundation for the safe handling and disposal of this compound. Always prioritize safety and consult with your institution's EHS professionals to ensure full compliance and protection of yourself and the environment.
References
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